unc569
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEBRHQLRGFBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC569: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
UNC569 is a potent, orally bioavailable, and reversible ATP-competitive small molecule inhibitor targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs).[1][2][3] It exhibits the highest potency against Mer kinase, making it a critical tool for investigating the roles of this pathway in oncology and other disease areas.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical efficacy, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism: Inhibition of Mer Kinase and Downstream Signaling
This compound functions by directly competing with ATP for binding to the kinase domain of Mer, thereby preventing its autophosphorylation and subsequent activation.[1][2][3] This inhibition blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and chemotherapy resistance.[4][5] Specifically, this compound has been demonstrated to effectively suppress the phosphorylation of Mer and attenuate two major downstream pro-survival pathways: the PI3K/AKT and MAPK/ERK pathways.[1][4][6]
// Nodes Gas6 [label="Gas6", fillcolor="#FBBC05", fontcolor="#202124"]; Mer [label="Mer Receptor\nTyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAKT [label="p-AKT\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK1/2\n(Active)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Gas6 -> Mer [label=" Binds & Activates", color="#202124", fontcolor="#202124"]; this compound -> Mer [label=" Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Mer -> PI3K [color="#202124"]; Mer -> RAS [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> pAKT [label=" Phosphorylation", style=dashed, color="#202124", fontcolor="#202124"]; RAS -> RAF -> MEK -> ERK [color="#202124"]; ERK -> pERK [label=" Phosphorylation", style=dashed, color="#202124", fontcolor="#202124"]; pAKT -> Proliferation [color="#202124"]; pERK -> Proliferation [color="#202124"];
{rank=same; PI3K; RAS;} {rank=same; AKT; RAF;} {rank=same; pAKT; MEK;} {rank=same; ERK;} {rank=same; pERK;} } act Caption: this compound inhibits Mer kinase, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| Mer | Microfluidic Capillary Electrophoresis | 2.9 | 4.3 | [1][3][7] |
| Axl | Not Specified | 37 | Not Reported | [1][8] |
| Tyro3 | Not Specified | 48 | Not Reported | [1][8] |
| Flt3 | Not Specified | >30 (18% inhibition at 30 nM) | Not Reported | [3] |
| MAPKAPK2 | Not Specified | >30 (8% inhibition at 30 nM) | Not Reported | [3] |
| RET | Not Specified | >30 (41% inhibition at 30 nM) | Not Reported | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (nM) | Reference(s) |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Western Blot | Mer Phosphorylation | 141 ± 15 | [4][6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Western Blot | Mer Phosphorylation | 193 ± 56 | [4][6] |
| 697 | B-ALL | MTT Assay | Cell Proliferation/Survival | 500 | [4][6] |
| Jurkat | T-ALL | MTT Assay | Cell Proliferation/Survival | 1200 | [4][6] |
| BT12 | Atypical Teratoid Rhabdoid Tumor (ATRT) | Western Blot | Mer Phosphorylation | Dose-dependent decrease | [4] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Animal Model | Administration | Dose | Key Findings | Reference(s) |
| Mouse | IV & PO | 3 mg/kg | Systemic Clearance: 19.5 mL/min/kg, Vss: 5.83 L/kg, Oral Bioavailability: 57% | [1] |
| MYC Transgenic Zebrafish (T-ALL model) | Immersion | 4 µM for 2 weeks | >50% reduction in tumor burden | [4][5] |
| Mouse (Patient-derived ALL xenograft) | Not Specified | 10 mg/kg | Delayed leukemia onset, reduced CNS infiltration, prolonged survival | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Western Blot for Mer Phosphorylation
-
Cell Treatment: Culture acute lymphoblastic leukemia (ALL) cell lines (e.g., 697, Jurkat) to optimal density. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.[4][6]
-
Phosphatase Inhibition: To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures and incubate for 3 minutes before harvesting.[4][6][9]
-
Lysis and Immunoprecipitation: Lyse the cells to extract total protein. Immunoprecipitate Mer from the cell lysates using a polyclonal C-terminal Mer antibody.[4][6][9]
-
SDS-PAGE and Transfer: Separate the immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Mer and total Mer. Subsequently, use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the relative levels of phosphorylated Mer to total Mer using densitometry software.[4][6][9]
MTT Assay for Cell Proliferation/Survival
-
Cell Seeding: Seed ALL cells (e.g., 697, Jurkat) in a 96-well plate at an optimal density (e.g., 3 x 10^5 cells/mL).[4][6]
-
Compound Treatment: Treat the cells with a range of this compound concentrations or DMSO control.
-
Incubation and Replenishment: Incubate the cells for 48 hours. To ensure continuous Mer inhibition, replenish the media and this compound after the first 24 hours.[4][6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]
Colony Formation Assay
-
Cell Plating: Plate ALL cells in a methylcellulose-based medium in the presence of various concentrations of this compound or DMSO control.[4][9]
-
Incubation and Feeding: Incubate the plates for approximately 8 days. Every 48 hours, add fresh culture medium containing the respective concentrations of this compound or DMSO to the plates.[9][10]
-
Colony Counting: After the incubation period, count the number of colonies in each dish. A colony is typically defined as a cluster of 50 or more cells.
-
Data Analysis: Compare the number and size of colonies in the this compound-treated groups to the DMSO control group to assess the long-term inhibitory effect on cell proliferation and self-renewal.[4][9]
Cellular and In Vivo Effects
In addition to inhibiting key signaling pathways, this compound induces a range of anti-oncogenic effects:
-
Reduced Proliferation and Survival: As demonstrated by MTT assays, this compound decreases the number of metabolically active cancer cells in a dose-dependent manner.[4][6]
-
Induction of Apoptosis: Treatment with this compound leads to an increase in markers of apoptosis, such as cleaved Caspase 3 and cleaved PARP, indicating its ability to trigger programmed cell death in cancer cells.[1][8]
-
Decreased Colony Formation: The inhibitor significantly reduces the ability of cancer cells to form colonies in semi-solid media, suggesting an impact on their self-renewal and tumorigenic potential.[4][9]
-
Enhanced Chemosensitivity: this compound has been shown to increase the sensitivity of leukemia cells to standard cytotoxic chemotherapies like methotrexate and etoposide.[4][8]
-
In Vivo Efficacy: In a transgenic zebrafish model of T-ALL, this compound treatment resulted in a significant reduction in tumor burden.[4][5] Furthermore, in mouse models using patient-derived ALL cells, this compound delayed the onset of leukemia and prolonged survival.[8]
Conclusion
This compound is a well-characterized and potent inhibitor of Mer receptor tyrosine kinase. Its mechanism of action, centered on the blockade of the Mer/PI3K/AKT and Mer/MAPK/ERK signaling axes, translates into robust anti-proliferative, pro-apoptotic, and anti-tumorigenic effects in preclinical models of leukemia and other cancers. The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting the Mer pathway with this compound and similar inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Mer RTK Inhibitor, this compound Mer RTK Inhibitor, this compound, 1350547-65-7 is a potent, reversible and ATP-competitive inhibitor of Mer receptor tyrosine kinase (IC50 = 2.9 nM; Ki = 4.3 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
UNC569 Mer Kinase Inhibitor: A Technical Guide
Introduction
UNC569 is a potent and selective small-molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK is often aberrantly expressed in various hematological malignancies and solid tumors, where it plays a crucial role in promoting cell survival, proliferation, and chemoresistance.[1][3][4] As an ATP-competitive inhibitor, this compound has demonstrated significant preclinical efficacy in models of acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT), making it a promising candidate for targeted cancer therapy.[1][3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | |||
| Mer | 2.9 nM | In vitro kinase assay | [1] |
| Axl | 37 nM | In vitro kinase assay | [1] |
| Tyro3 | 48 nM | In vitro kinase assay | [1] |
| Cellular Mer Phosphorylation IC50 | |||
| 697 (B-cell ALL) | 141 ± 15 nM | Western Blot | [4][5] |
| Jurkat (T-cell ALL) | 193 ± 56 nM | Western Blot | [4][5] |
| Cell Proliferation/Survival IC50 | |||
| 697 (B-cell ALL) | 0.5 µM (95% CI: 0.35-0.75 µM) | MTT Assay | [4] |
| Jurkat (T-cell ALL) | 1.2 µM (95% CI: 0.76-1.78 µM) | MTT Assay | [4] |
| BT12 (AT/RT) | 0.85 µM (95% CI: 0.4-1.7 µM) | MTT Assay | [4] |
In Vivo Efficacy of this compound
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| MYC Transgenic Zebrafish with T-ALL | 4 µM for 2 weeks | >50% reduction in tumor burden | [1][3][4] |
| Mice with patient-derived ALL xenograft | 10 mg/kg | Delayed leukemia onset, reduced CNS infiltration, prolonged survival | [2] |
Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Administration Route | Reference |
| Dose | 3 mg/kg | IV and PO | [3] |
| Systemic Clearance | 19.5 mL/min/kg | IV | [3] |
| Volume of Distribution (Vss) | 5.83 L/kg | IV | [3] |
| Oral Bioavailability | 57% | PO | [3] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of Mer kinase, which in turn blocks downstream pro-survival signaling pathways. The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways.[1][3][4] Inhibition of these pathways leads to decreased cell proliferation and survival, and the induction of apoptosis.[3][4]
References
- 1. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to UNC569, a TAM Family Kinase Inhibitor
Introduction
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) are key regulators of cellular processes such as proliferation, survival, and efferocytosis.[1] Dysregulation of TAM signaling is implicated in the pathogenesis of various cancers, including acute lymphoblastic leukemia (ALL), making them attractive targets for therapeutic intervention.[2][3][4] this compound is a potent, ATP-competitive small molecule inhibitor targeting the TAM family, with a particular emphasis on Mer kinase.[5] Developed as a substituted pyrazolopyrimidine, this compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, positioning it as a valuable tool for cancer research and a lead compound for further drug development.[2][6][7] This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing its mechanism of action.
Quantitative Data Summary
The inhibitory and anti-oncogenic activities of this compound have been quantified across various biochemical and cellular assays. The following tables summarize this key data for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity
This table outlines the biochemical potency of this compound against the three TAM family kinases.
| Target Kinase | Assay Type | Value | Reference(s) |
| Mer | IC₅₀ | 2.9 nM | [2][3][6][8] |
| Kᵢ | 4.3 nM | [5] | |
| Axl | IC₅₀ | 37 nM | [2][3][5][8] |
| Tyro3 | IC₅₀ | 48 nM | [2][3][5][8] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant.
Table 2: Cellular Activity of this compound
This table details the efficacy of this compound in cell-based assays, measuring its ability to inhibit Mer phosphorylation and reduce cell viability in human ALL cell lines.
| Cell Line | Assay Type | Endpoint | Value (IC₅₀) | Reference(s) |
| 697 (B-ALL) | Mer Phosphorylation | Inhibition of p-Mer | 141 ± 15 nM | [2][3][5][6] |
| Antiproliferative (MTT) | Cell Viability | 0.5 µM | [2][3][6][8] | |
| Jurkat (T-ALL) | Mer Phosphorylation | Inhibition of p-Mer | 193 ± 56 nM | [2][3][5][6] |
| Antiproliferative (MTT) | Cell Viability | 1.2 µM | [2][3][6][8] |
Table 3: In Vivo Efficacy and Pharmacokinetics
This table summarizes the performance of this compound in animal models and its key pharmacokinetic properties in mice.
| Model System | Treatment | Outcome | Reference(s) |
| MYC Transgenic Zebrafish (T-ALL) | 4 µM in water for 2 weeks | >50% reduction in tumor burden | [2][3][4][5] |
| Mouse Xenograft (Patient-Derived ALL) | 10 mg/kg | Delayed leukemia onset, reduced CNS infiltration, prolonged survival | [8] |
| Pharmacokinetics (Mouse) | 3 mg/kg (IV & PO) | Oral Bioavailability: 57%Systemic Clearance: 19.5 mL/min/kgVolume of Distribution (Vss): 5.83 L/kg | [5] |
Signaling Pathway and Experimental Workflow
TAM Kinase Signaling and Inhibition by this compound
The TAM receptors are activated by their ligands, primarily Gas6 and Protein S. This binding event induces receptor dimerization and autophosphorylation of the intracellular kinase domain, which in turn activates downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1][2][3] this compound acts by competitively binding to the ATP pocket of the kinase domain, preventing this autophosphorylation and thereby blocking downstream signal transduction.[5]
Caption: TAM kinase signaling pathway and mechanism of this compound inhibition.
Experimental Workflow for this compound Characterization
The evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to cellular assays and finally to in vivo validation. This workflow ensures a comprehensive understanding of the compound's potency, cellular effects, and potential therapeutic efficacy.
Caption: Standard experimental workflow for characterizing a TAM kinase inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TAM kinases.
-
Principle: Measures the conversion of a fluorescent peptide substrate to its phosphorylated product by the kinase. The inhibitor's presence reduces the rate of this conversion.
-
Protocol:
-
Recombinant Mer, Axl, or Tyro3 kinase is incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of this compound (or DMSO as a vehicle control) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the mixture is introduced into a microfluidic chip.
-
Capillary electrophoresis is used to separate the phosphorylated product from the non-phosphorylated substrate based on charge and size differences.
-
Fluorescence detection quantifies the amount of product formed.
-
Data are normalized to controls, and IC₅₀ values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).[6]
-
Cellular Mer Phosphorylation Assay (Western Blot)
This assay confirms that this compound can inhibit Mer kinase activity within a cellular context.
-
Principle: Measures the level of phosphorylated Mer (p-Mer), the active form of the receptor, in cells treated with the inhibitor.
-
Protocol:
-
ALL cell lines (e.g., 697, Jurkat) are cultured to optimal density.
-
Cells are treated with various concentrations of this compound or DMSO for 1 hour.[3]
-
To preserve the phosphorylation status, the phosphatase inhibitor pervanadate is added to the cultures for 3 minutes before harvesting.[2][3]
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Mer protein is immunoprecipitated from the cell lysates using a specific anti-Mer antibody.[2][3]
-
The immunoprecipitated samples are resolved using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated Mer (p-Mer).
-
After incubation with a secondary antibody, the signal is detected via chemiluminescence.
-
The membrane is then stripped and re-probed for total Mer protein as a loading control.
-
Band intensities are quantified, and the ratio of p-Mer to total Mer is calculated to determine the IC₅₀ for phosphorylation inhibition.[3]
-
Cell Proliferation/Survival Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and/or proliferation of cancer cells.
-
Principle: Measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells converts the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.
-
Protocol:
-
Cells (e.g., 697, Jurkat) are seeded in 96-well plates at an optimal density (e.g., 3 x 10⁵ cells/ml).[2][9]
-
Cells are treated with a range of this compound concentrations.
-
Due to compound stability or cellular metabolism, the medium and this compound are replenished after 24 hours for a total 48-hour incubation period.[2][3][9]
-
After 48 hours, MTT reagent is added to each well and incubated for several hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The absorbance values, corresponding to the number of metabolically active cells, are used to calculate the IC₅₀ for cell growth inhibition.[2][3]
-
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term clonogenic survival of cancer cells.
-
Principle: Measures the ability of a single cell to undergo unlimited division and form a colony. This is a stringent test of self-renewal and tumorigenic potential.
-
Protocol:
-
ALL cells are suspended in a semi-solid, methylcellulose-based medium.[2][3]
-
The cell suspension, containing either this compound at a fixed concentration (e.g., 400 nM) or DMSO control, is plated in culture dishes.[3][6]
-
The plates are incubated for an extended period (e.g., 8 days).[3][9]
-
To ensure continuous drug pressure, fresh culture medium containing this compound or DMSO is added every 48 hours.[3][9]
-
After the incubation period, colonies (typically defined as clusters of >50 cells) are counted manually or using an automated colony counter.
-
The number of colonies in the this compound-treated group is compared to the control group to determine the extent of inhibition.[3][6]
-
In Vivo Zebrafish T-ALL Model
This model provides a rapid in vivo assessment of a compound's anti-leukemic activity.
-
Principle: Transgenic zebrafish that ectopically express human MYC in T-lymphocytes develop a T-ALL-like disease. The leukemic cells are labeled with a fluorescent protein (e.g., EGFP), allowing for non-invasive monitoring of the tumor burden.[2][6]
-
Protocol:
-
Leukemic adult zebrafish are placed in tanks.
-
This compound is added directly to the tank water to a final concentration of 4 µM.[6]
-
The fish are maintained in this medicated water for a period of 2 weeks, with regular water changes and re-dosing.[4]
-
Tumor burden is monitored periodically (e.g., weekly) by anesthetizing the fish and quantifying the total fluorescence using a specialized imaging system.[6]
-
The change in fluorescence over time is compared between this compound-treated fish and vehicle-treated controls to assess therapeutic efficacy.[2]
-
References
- 1. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
The Cellular Target of UNC569: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor UNC569, with a primary focus on its cellular target, mechanism of action, and the experimental methodologies used to characterize its activity. This compound has emerged as a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] Aberrant MerTK signaling is implicated in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT), making it a compelling target for therapeutic intervention.[1][2][4]
The Primary Cellular Target: Mer Tyrosine Kinase (MerTK)
This compound is a reversible and ATP-competitive inhibitor that potently targets MerTK.[5][6] Its selectivity for MerTK over other TAM family members, Axl and Tyro3, has been quantitatively demonstrated, positioning this compound as a valuable tool for studying Mer-specific signaling and as a promising therapeutic candidate.[1][2][6]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Mer | 2.9 | Biochemical | [1][2][5] |
| Axl | 37 | Biochemical | [1][2][6] |
| Tyro3 | 48 | Biochemical | [1][2][6] |
Table 1: Biochemical inhibitory activity of this compound against TAM family kinases.
| Cell Line | Cell Type | IC50 for Mer Phosphorylation Inhibition (nM) | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia | 141 ± 15 | [1][2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 193 ± 56 | [1][2] |
Table 2: Cellular inhibitory activity of this compound on Mer phosphorylation.
| Cell Line | Cell Type | IC50 for Cell Viability (µM) | Assay | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia | 0.5 (95% CI: 0.35-0.75) | MTT | [1][2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1.2 (95% CI: 0.76-1.78) | MTT | [1][2] |
| BT12 | Atypical Teratoid/Rhabdoid Tumor | 0.85 (95% CI: 0.4-1.7) | Not Specified | [2] |
Table 3: Effect of this compound on the viability of cancer cell lines.
Mechanism of Action and Downstream Signaling
This compound exerts its cellular effects by inhibiting the autophosphorylation of MerTK, which in turn blocks the activation of downstream pro-survival and proliferative signaling pathways.[1][2] The primary signaling cascades affected by this compound treatment are the PI3K/AKT and MAPK/ERK pathways.[1][2][5] Inhibition of these pathways ultimately leads to decreased cell proliferation, reduced colony formation, and induction of apoptosis in cancer cells.[1][2][4]
MerTK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits MerTK, blocking PI3K/AKT and MAPK/ERK pathways.
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
Western Blot Analysis for MerTK Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on MerTK autophosphorylation in whole cells.
Materials:
-
697 or Jurkat acute lymphoblastic leukemia cells
-
This compound
-
Pervanadate solution
-
Cell lysis buffer (RIPA or similar)
-
Anti-phospho-Mer antibody
-
Anti-total-Mer antibody
-
Secondary antibodies (HRP-conjugated)
-
Protein A/G agarose beads for immunoprecipitation
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture 697 or Jurkat cells to the desired density.
-
Treat cells with varying concentrations of this compound for 1 hour.[1][2]
-
To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures for 3 minutes before harvesting.[1][2][7]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Immunoprecipitate MerTK from the cell lysates using an anti-Mer antibody and protein A/G agarose beads.[1][2]
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-Mer antibody to detect the phosphorylated form of the kinase.
-
Strip the membrane and re-probe with an anti-total-Mer antibody to confirm equal loading.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
697 or Jurkat cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 3 × 10⁵ cells/mL).[7]
-
Treat the cells with a range of this compound concentrations.
-
Incubate the cells for 48 hours. To ensure continuous inhibition, this compound and fresh medium can be replenished after 24 hours.[1][2]
-
Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity and anchorage-independent growth of cancer cells.
Materials:
-
697 or Jurkat cells
-
This compound
-
Methylcellulose-based medium or soft agar
-
6-well plates or petri dishes
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Mix the cells with the methylcellulose or soft agar medium containing different concentrations of this compound.
-
Plate the cell mixture in 6-well plates or petri dishes.
-
Incubate the plates for 8-14 days, replenishing the medium with fresh this compound every 48 hours.[7]
-
Count the number of colonies formed in each well.
-
Compare the colony numbers in this compound-treated wells to the vehicle-treated control.
Experimental Workflow for Evaluating this compound
References
- 1. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound|UNC 569|Mer receptor tyrosine kinase(RTK) Inhibitor [dcchemicals.com]
- 4. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways of UNC569
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC569 is a potent and reversible small-molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK is often aberrantly expressed in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT), where it plays a crucial role in promoting cell proliferation, survival, and chemoresistance.[3][4] this compound exerts its anti-neoplastic effects by targeting MerTK and subsequently inhibiting its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[1][3] This guide provides a comprehensive overview of the core downstream signaling events affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of MerTK.[2] By binding to the ATP-binding pocket of the Mer kinase domain, this compound prevents the phosphorylation and subsequent activation of MerTK.[5] This inhibition blocks the initiation of downstream signaling cascades that are critical for cancer cell growth and survival.[1][3]
Core Downstream Signaling Pathways Inhibited by this compound
Activation of MerTK typically leads to the stimulation of pro-survival and proliferative signaling pathways, most notably the PI3K/AKT and MAPK/ERK pathways.[1][3] this compound effectively abrogates these signaling axes, leading to reduced cell proliferation, decreased survival, and induction of apoptosis.[3][5]
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Upon MerTK activation, PI3K is recruited and activated, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptotic proteins. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT, thereby inactivating this pro-survival pathway.[3][5]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. MerTK activation can trigger the RAS/RAF/MEK/ERK signaling cascade, leading to the phosphorylation and activation of ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression programs that drive cell proliferation. This compound treatment results in the diminished phosphorylation of ERK1/2, thus attenuating this key proliferative signaling pathway.[3][5]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting MerTK phosphorylation and its effects on cancer cell lines.
Table 1: this compound Inhibition of MerTK Phosphorylation
| Cell Line | IC50 (nM) | Reference |
| 697 (B-cell ALL) | 141 ± 15 | [1] |
| Jurkat (T-cell ALL) | 193 ± 56 | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) | 95% Confidence Interval | Reference |
| 697 (B-cell ALL) | 0.5 | 0.35–0.75 | [1] |
| Jurkat (T-cell ALL) | 1.2 | 0.76–1.78 | [1] |
Table 3: Induction of Apoptosis by this compound in ALL Cell Lines
| Cell Line | Treatment | % Apoptotic and Dead Cells (Mean ± SE) | P-value | Reference |
| Jurkat | DMSO (control) | Not reported | - | [3] |
| Jurkat | This compound | Statistically significant increase vs. DMSO | < 0.05 | [3] |
| 697 | DMSO (control) | Not reported | - | [3] |
| 697 | This compound | Statistically significant increase vs. DMSO | < 0.01 | [3] |
Table 4: Effect of this compound on Colony Formation in ALL Cell Lines
| Cell Line | Treatment | Number of Colonies (Mean ± SE) | P-value | Reference |
| 697 | DMSO (control) | 95.9 ± 16.8 | - | [3] |
| 697 | This compound (400 nM) | 14.8 ± 12.8 | 0.02 | [3] |
| Jurkat | DMSO (control) | 100.1 ± 23.4 | - | [3] |
| Jurkat | This compound (400 nM) | 25.6 ± 6.4 | 0.04 | [3] |
Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
-
Cell Treatment: Culture acute lymphoblastic leukemia (ALL) cells and treat with varying concentrations of this compound for 1 hour. To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures for 3 minutes.[1]
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for p-Mer): For the detection of phosphorylated Mer (p-Mer), immunoprecipitate Mer from the cell lysates using a specific anti-Mer antibody.[1]
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for p-Mer, total Mer, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK), and total ERK1/2. Use an antibody against a housekeeping protein like GAPDH or actin as a loading control.[1][3]
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Proliferation
-
Cell Seeding and Treatment: Seed cells at an optimal density (e.g., 3 × 10^5 cells/mL) in a 96-well plate and treat with various concentrations of this compound or DMSO as a control.[1]
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours). To ensure continuous inhibition, the medium containing this compound can be replenished after 24 hours.[1]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of metabolically active cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound or DMSO for a designated time (e.g., 48 hours), replenishing the medium and compound after 24 hours.[1]
-
Staining: Harvest the cells and stain with fluorescent dyes such as YO-PRO-1 iodide (to identify apoptotic cells) and Propidium Iodide (PI) (to identify dead cells).[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic (YO-PRO-1 positive) and dead (YO-PRO-1 and PI positive) cells can be quantified.[3]
-
Confirmation by Western Blot: Confirm the induction of apoptosis by performing a Western blot analysis for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[1][3]
Colony Formation Assay (Methylcellulose)
-
Cell Plating: Plate cells in a methylcellulose-based medium in the presence of various concentrations of this compound or DMSO control.[3]
-
Treatment Replenishment: Add fresh culture medium containing this compound or DMSO every 48 hours.[3]
-
Colony Counting: After a suitable incubation period (e.g., 8 days), count the number of colonies formed.[3]
Visualizations
Caption: this compound inhibits MerTK, blocking downstream PI3K/AKT and MAPK/ERK pathways.
Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
UNC569 in Pediatric Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of UNC569, a small molecule inhibitor of Mer receptor tyrosine kinase (Mer RTK), in pediatric cancer models. The data and methodologies presented are primarily derived from the seminal work of Christoph et al., 2013, published in Molecular Cancer Therapeutics, which remains the foundational study on this compound in a pediatric oncology context.[1][2][3]
Core Concepts: Targeting Mer Tyrosine Kinase in Pediatric Cancers
Mer RTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is ectopically expressed in various malignancies, including pediatric cancers like acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT).[1][2] Its activation promotes pro-survival signaling, contributing to cancer cell proliferation and resistance to chemotherapy.[1] this compound is a potent, ATP-competitive inhibitor of Mer kinase, developed as a targeted therapy to disrupt these oncogenic pathways.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in pediatric cancer cell lines and in vivo models, as reported by Christoph et al., 2013.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | 697 (B-ALL) | Jurkat (T-ALL) | BT12 (ATRT) | Notes |
| Mer Phosphorylation IC50 | 141 ± 15 nM | 193 ± 56 nM | Dose-dependent inhibition observed | Inhibition of the primary target in a cell-based assay.[1][4] |
| Cell Proliferation/Survival IC50 (MTT Assay) | 0.5 µM | 1.2 µM | Not Reported | Demonstrates the functional effect on cancer cell viability after 48 hours.[2] |
Table 2: Effect of this compound on Colony Formation
| Cell Line | Treatment | Mean Colonies (± SE) | P-value |
| 697 (B-ALL) | DMSO (Control) | 95.9 ± 16.8 | \multirow{2}{}{P = 0.02} |
| This compound (400 nM) | 14.8 ± 12.8 | ||
| Jurkat (T-ALL) | DMSO (Control) | 100.1 ± 23.4 | \multirow{2}{}{P = 0.04} |
| This compound (400 nM) | 25.6 ± 6.4 |
This assay measures the long-term proliferative potential and self-renewal capacity of cancer cells.[2]
Table 3: In Vivo Efficacy of this compound in a Zebrafish T-ALL Model
| Model | Treatment | Duration | Outcome |
| MYC Transgenic Zebrafish with T-ALL | This compound (4 µM) | 2 weeks | >50% reduction in tumor burden compared to vehicle control.[1][2][3] |
Table 4: this compound Enhancement of Chemotherapy-Induced Apoptosis
| Cell Line | Chemotherapy | Combination with this compound (500 nM) | Outcome |
| Jurkat (T-ALL) | Etoposide | Yes | Statistically significant increase in apoptotic and dead cells (P = 0.03).[3] |
| 697 (B-ALL) | Etoposide | Yes | Statistically significant increase in apoptotic and dead cells (P = 0.02).[3] |
| 697 (B-ALL) | Methotrexate | Yes | Trend towards increased apoptosis (P = 0.1).[3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflow for its preclinical evaluation.
Caption: this compound inhibits Mer RTK, blocking downstream PI3K/AKT and MAPK/ERK pro-survival pathways.
Caption: Preclinical workflow for evaluating this compound from target inhibition to in vivo efficacy.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments described in the evaluation of this compound. These are based on the methodologies reported by Christoph et al., 2013, and represent standard laboratory practices.
Western Blot for Mer Phosphorylation
-
Objective: To determine the dose-dependent inhibition of Mer RTK phosphorylation by this compound.
-
Methodology:
-
Cell Culture and Treatment: Culture ALL (e.g., 697, Jurkat) or ATRT (e.g., BT12) cells to approximately 80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) or DMSO vehicle control for a specified time (e.g., 1 hour).
-
Phosphatase Inhibition: To stabilize the phosphorylated form of Mer, add a phosphatase inhibitor like pervanadate to the cultures for a short period (e.g., 3 minutes) before cell lysis.[1][3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate cell lysates with an anti-Mer antibody (e.g., polyclonal C-terminal Mer antibody) overnight at 4°C to capture Mer protein. Use protein A/G-agarose beads to pull down the antibody-protein complexes.
-
SDS-PAGE and Western Blot: Wash the beads and elute the protein. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody against phosphorylated Mer (p-Mer). Subsequently, strip the membrane and re-probe for total Mer protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software to determine the IC50.
-
MTT Assay for Cell Proliferation/Survival
-
Objective: To measure the effect of this compound on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Seed ALL cells in a 96-well plate at an optimal density.
-
Treatment: Treat the cells with a serial dilution of this compound for 48 hours.[2] Include wells with vehicle control (DMSO) and untreated cells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
Flow Cytometry for Apoptosis
-
Objective: To quantify the percentage of apoptotic and dead cells following treatment with this compound, alone or in combination with chemotherapy.
-
Methodology:
-
Cell Treatment: Treat ALL cells with this compound, a standard chemotherapeutic agent (e.g., etoposide, methotrexate), or a combination of both for 48 hours.[3]
-
Cell Staining: Harvest the cells and wash with cold PBS. Stain the cells with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells. A common combination is YO-PRO-1 iodide (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorochromes with appropriate lasers and collect the emission data.
-
Data Interpretation: Gate the cell populations based on their fluorescence intensity to distinguish between:
-
Live cells (YO-PRO-1 negative, PI negative)
-
Early apoptotic cells (YO-PRO-1 positive, PI negative)
-
Late apoptotic/necrotic cells (YO-PRO-1 positive, PI positive)
-
-
Quantification: Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
-
Colony Formation Assay in Methylcellulose
-
Objective: To assess the effect of this compound on the ability of single cancer cells to undergo sustained proliferation and form colonies, a measure of self-renewal capacity.
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of ALL cells.
-
Plating: Plate the cells at a low density in a semi-solid methylcellulose-based medium containing either this compound at a specified concentration (e.g., 400 nM) or DMSO vehicle control.[2]
-
Incubation and Feeding: Incubate the plates at 37°C in a humidified incubator. Add fresh culture medium containing the respective treatment (this compound or DMSO) every 48 hours to maintain drug exposure.[5]
-
Colony Counting: After a period of 8-10 days, count the number of colonies (typically defined as clusters of >50 cells) in each plate using a microscope.[5]
-
Analysis: Compare the number and size of colonies in the this compound-treated plates to the control plates to determine the inhibitory effect on clonogenic growth.
-
In Vivo Zebrafish Xenograft Model
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Model System: Use a transgenic zebrafish line that develops T-cell leukemia, such as a MYC transgenic line where lymphoblasts express a fluorescent protein (e.g., EGFP).[1]
-
Treatment: Treat leukemic adult zebrafish by immersing them in water containing this compound (e.g., 4 µM) or a vehicle control.[1][3] The treatment is administered continuously for a duration of 2 weeks.
-
Tumor Burden Monitoring: Quantify the tumor burden by measuring the fluorescence intensity, which corresponds to the distribution of the EGFP-expressing lymphoblasts.[1] This can be done using fluorescence microscopy and image analysis software.
-
Data Analysis: Compare the change in fluorescence (tumor burden) over the treatment period between the this compound-treated group and the vehicle-treated group to assess the in vivo efficacy of the compound.
-
References
- 1. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UNC569 In Vitro Assays
These application notes provide detailed protocols for in vitro assays to characterize the activity of UNC569, a potent and reversible ATP-competitive inhibitor of the Mer receptor tyrosine kinase (Mer RTK). The following protocols are designed for researchers, scientists, and drug development professionals investigating the biochemical and cellular effects of this compound.
Mechanism of Action
This compound inhibits the autophosphorylation of Mer RTK, a key step in its activation. This inhibition leads to the suppression of downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][2][3][4] In cancer cells where Mer is overexpressed or constitutively active, this blockade of signaling can induce apoptosis, reduce cell proliferation, and decrease colony formation.[1][3]
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for Mer phosphorylation and cell proliferation/survival.
| Cell Line | Assay | IC50 (nM) | Reference |
| Jurkat (T-cell ALL) | Mer Phosphorylation | 193 ± 56 | [1][5] |
| 697 (B-cell ALL) | Mer Phosphorylation | 141 ± 15 | [1][5] |
Table 1: Inhibition of Mer Phosphorylation by this compound. This table shows the IC50 values for the inhibition of Mer phosphorylation in whole-cell lysates.
| Cell Line | Assay | IC50 (µM) | 95% Confidence Interval | Reference |
| Jurkat (T-cell ALL) | MTT Assay (48h) | 1.2 | 0.76 - 1.78 | [1][2] |
| 697 (B-cell ALL) | MTT Assay (48h) | 0.5 | 0.35 - 0.75 | [1][2] |
| BT12 (Atypical Teratoid Rhabdoid Tumor) | MTT Assay (48h) | 0.85 | 0.4 - 1.7 | [1][2] |
Table 2: Effect of this compound on Cell Proliferation/Survival. This table displays the IC50 values for the reduction of metabolically active cells after 48 hours of treatment with this compound.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in inhibiting the Mer signaling pathway.
Caption: this compound inhibits Mer RTK, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.
Experimental Protocols
Mer Phosphorylation Inhibition Assay (Western Blot)
This protocol details the procedure to assess the inhibition of Mer phosphorylation by this compound in cultured cells.
Workflow Diagram:
Caption: Workflow for determining this compound-mediated inhibition of Mer phosphorylation.
Protocol:
-
Cell Culture: Culture Jurkat or 697 cells to an optimal density (e.g., 3 x 10^5 cells/mL).[1][2]
-
This compound Treatment: Treat the cells with varying concentrations of this compound for 1 hour.[1][2][6] A DMSO control should be included.
-
Pervanadate Treatment: To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures and incubate for 3 minutes.[1][2][6]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Immunoprecipitate Mer from the cell lysates using an anti-Mer antibody.[1][2]
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Mer (p-Mer).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Mer as a loading control.[1][2]
-
-
Data Analysis: Quantify the band intensities using densitometry software. The relative level of p-Mer is calculated as the ratio of the p-Mer signal to the total Mer signal.
Cell Proliferation/Survival Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation and survival assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., Jurkat, 697, or BT12) in a 96-well plate at an optimal density.[1]
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 48 hours. Include a vehicle-only control (e.g., DMSO).[1][2] For some cell lines, the protocol may involve a media change with fresh this compound after 24 hours.[1][2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic and dead cells following treatment with this compound using fluorescent dyes.
Workflow Diagram:
References
- 1. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
UNC569 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC569 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (Mer TK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Ectopic expression and activation of Mer TK are implicated in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT), where it promotes cancer cell survival and proliferation.[3] this compound effectively inhibits Mer TK phosphorylation and subsequently modulates downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture, including determining optimal concentrations and performing key cellular assays to evaluate its efficacy.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Mer kinase.[1] By binding to the ATP-binding pocket of the Mer kinase domain, this compound blocks its autophosphorylation and subsequent activation. This inhibition leads to the downregulation of critical downstream signaling cascades that are crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[4][5] The primary consequence of this inhibition in cancer cells is a dose-dependent decrease in cell viability and the induction of apoptosis.[6]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UNC569 Treatment of Jurkat Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC569 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1] MerTK is often aberrantly expressed in various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), and its signaling is implicated in cell survival, proliferation, and chemoresistance.[2] The Jurkat cell line, derived from a human T-cell leukemia, is a widely used model for studying T-cell signaling and leukemogenesis. This compound has been shown to effectively inhibit MerTK phosphorylation in Jurkat cells, leading to the suppression of downstream signaling pathways, induction of apoptosis, and a reduction in cell proliferation and colony formation.[3][4][5] These application notes provide detailed protocols for the treatment of Jurkat cells with this compound and subsequent analysis of its biological effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of MerTK.[1] By binding to the kinase domain of MerTK, this compound prevents its autophosphorylation and subsequent activation. This blockade of MerTK signaling inhibits downstream pro-survival pathways, including the MAPK/ERK and PI3K/AKT pathways.[1][3][5] In Jurkat cells, this leads to the induction of apoptosis, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the Jurkat cell line as reported in the literature.
Table 1: this compound IC50 Values in Jurkat Cells
| Parameter | IC50 Value | 95% Confidence Interval | Assay Conditions |
| Mer Phosphorylation | 193 ± 56 nM | Not Reported | 1-hour treatment |
| Cell Viability (MTT Assay) | 1.2 µM | 0.76–1.78 µM | 48-hour treatment |
Data sourced from Christoph et al., 2013 and American Association for Cancer Research.[3][5]
Table 2: Apoptotic Effects of this compound on Jurkat Cells
| Treatment | % Apoptotic and Dead Cells (this compound) | % Apoptotic and Dead Cells (Methotrexate alone) | % Apoptotic and Dead Cells (this compound + Methotrexate) | Assay Conditions |
| This compound in combination with Methotrexate | Not specified as a standalone this compound treatment in this context. | 17.5 ± 1.3% | 26.4 ± 2.9% | 48-hour treatment with 500 nM this compound |
Data sourced from Christoph et al., 2013.[3][5]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound in Jurkat cells.
Caption: this compound inhibits MerTK, leading to decreased AKT and ERK phosphorylation, reduced cell proliferation, and induction of apoptosis.
Experimental Protocols
Jurkat Cell Culture and Maintenance
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks (e.g., T-75)
-
Centrifuge
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Jurkat cells in suspension in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Do not exceed 3 x 10^6 cells/mL.
-
To subculture, determine cell viability and density using Trypan Blue exclusion.
-
Centrifuge the required volume of cell suspension at 150-400 x g for 8-12 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and dilute to a seeding density of 1-2 x 10^5 viable cells/mL.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a 3 mM stock solution of this compound by dissolving the powder in sterile DMSO.[6][7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[8]
Cell Viability (MTT) Assay
Materials:
-
Jurkat cells
-
This compound stock solution
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[9]
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Add the desired final concentrations to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.[1][10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing Jurkat cell viability after this compound treatment using the MTT assay.
Apoptosis Assay (YO-PRO-1 and Propidium Iodide Staining)
Materials:
-
Treated and control Jurkat cells
-
YO-PRO-1 stock solution (e.g., 100 µM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Plate Jurkat cells at a density of 3 x 10^5 cells/mL and treat with this compound or DMSO control for the desired time (e.g., 48 hours).[5] For phenotypic studies, it is recommended to replenish the medium and this compound after 24 hours.[3][5]
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS and resuspend in 1 mL of cold PBS to a density of approximately 1 x 10^6 cells/mL.[11]
-
Add 1 µL of YO-PRO-1 stock solution and 1 µL of PI stock solution to the cell suspension.[11]
-
Incubate on ice for 20-30 minutes, protected from light.[11]
-
Analyze the cells by flow cytometry immediately. Use 488 nm excitation and measure green fluorescence for YO-PRO-1 (e.g., FL1) and red fluorescence for PI (e.g., FL3).[12]
-
Gate the populations to distinguish between live (YO-PRO-1-/PI-), early apoptotic (YO-PRO-1+/PI-), and late apoptotic/necrotic cells (YO-PRO-1+/PI+).
Western Blot Analysis for Phosphorylated Proteins
Materials:
-
Treated and control Jurkat cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Mer, anti-Mer, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat Jurkat cells with this compound for the desired time (e.g., 1 hour for phosphorylation studies).[3] To stabilize phosphorylated proteins, pervanadate can be added to the cell culture for 3 minutes before lysis.[3][6]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent for phosphoprotein detection.[13][14][15]
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Colony Formation Assay in Methylcellulose
Materials:
-
Jurkat cells
-
This compound stock solution
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Complete growth medium
-
35 mm culture dishes
-
Sterile water
Protocol:
-
Prepare a cell suspension of Jurkat cells in complete growth medium.
-
Mix the cells with the methylcellulose-based medium containing the desired concentrations of this compound or DMSO control, following the manufacturer's instructions (e.g., a final cell concentration of 500 cells/mL).[6][7]
-
Plate 1.1 mL of the methylcellulose-cell mixture into 35 mm culture dishes.[16]
-
Place the dishes in a larger plate with a separate dish of sterile water to maintain humidity.
-
Every 48 hours, add 100 µL of fresh complete growth medium containing the respective concentration of this compound or DMSO to the top of the methylcellulose.[3][5]
-
After 8 days, count the number of colonies (aggregates of >50 cells) using an inverted microscope.
Caption: Workflow for the colony formation assay of this compound-treated Jurkat cells in methylcellulose.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 4. scribd.com [scribd.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. manuals.plus [manuals.plus]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the UNC569 697 Cell Line
These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with the 697 cell line, particularly in the context of evaluating the effects of the Mer tyrosine kinase inhibitor, UNC569.
Cell Line Information
The 697 cell line is a human B-cell precursor leukemia cell line established from the bone marrow of a child with acute lymphoblastic leukemia (ALL) in relapse.[1] It is positive for common-ALL antigen (CALLA), HLA-DR, and cytoplasmic and surface IgM heavy chains.[1] This cell line is a widely used model for studying B-cell ALL and for testing the efficacy of novel therapeutic agents.
Culture Conditions
The 697 cell line is cultured in RPMI-1640 media supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[2][3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Protocols
General Cell Culture and Sub-culturing
Objective: To maintain a healthy, proliferating culture of 697 cells for downstream experiments.
Materials:
-
RPMI-1640 medium (e.g., Hyclone Laboratories)[2]
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., Atlanta Biologicals)[2]
-
Penicillin-Streptomycin solution (100 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Serological pipettes
-
15 mL and 50 mL conical tubes
-
Centrifuge
Protocol:
-
Pre-warm the complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin) to 37°C.
-
Transfer the cell suspension from the culture flask to a sterile conical tube.
-
Centrifuge the cells at 300 x g for 3-5 minutes to pellet them.[4]
-
Aspirate the supernatant, being careful not to disturb the cell pellet.
-
Resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete culture medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Seed a new culture flask with the desired density of viable cells (typically between 1 x 10^5 and 1 x 10^6 viable cells/mL).[4]
-
Add the appropriate volume of fresh, pre-warmed complete culture medium.
-
Incubate the flask at 37°C in a 5% CO2 incubator.[4]
-
Change the medium every 2-3 days by repeating steps 2-5 and resuspending the cells in fresh medium.
Western Blot Analysis of Mer Signaling Pathway
Objective: To assess the phosphorylation status of Mer, AKT, and ERK1/2 in 697 cells following treatment with this compound.
Materials:
-
697 cells
-
This compound
-
DMSO (vehicle control)
-
Recombinant human Gas6 (rhGas6)[2]
-
Serum-free RPMI-1640 medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Mer, anti-Mer, anti-phospho-AKT (p-AKT), anti-AKT, anti-phospho-ERK1/2 (p-ERK), anti-ERK1/2, anti-GAPDH[2][3]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
For dose-response of Mer phosphorylation: Treat 697 cell cultures with varying concentrations of this compound for 1 hour. Add pervanadate for the final 3 minutes to stabilize protein phosphorylation.[2][3]
-
For downstream signaling: Incubate 697 cells in serum-free medium for two hours, then add this compound (e.g., 1 µM) or DMSO for 90 minutes. Stimulate cells with or without 200 nM rhGas6.[2][3]
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoprecipitation (for p-Mer):
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Use GAPDH as a loading control.[2]
-
MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the metabolic activity and viability of 697 cells.
Materials:
-
697 cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Complete culture medium
-
MTT reagent (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide)[2]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed 697 cells in a 96-well plate at an optimal density (e.g., 3 x 10^5 cells/mL).[2]
-
Allow cells to attach and stabilize for 8 hours.[2]
-
Add varying concentrations of this compound or DMSO control to the wells.
-
After 24 hours, harvest the cells and re-plate them in fresh medium containing the respective concentrations of this compound or DMSO for an additional 24 hours.[2]
-
Add MTT reagent to a final concentration of 0.65 mg/mL to each well and incubate for 4 hours at 37°C.[2]
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay in Methylcellulose
Objective: To assess the long-term effect of this compound on the clonogenic potential of 697 cells.
Materials:
-
697 cells
-
This compound
-
DMSO (vehicle control)
-
Methylcellulose-based medium (e.g., #1101, ReachBio)[2]
-
35 mm culture dishes
-
Complete culture medium
Protocol:
-
Prepare a cell suspension of 697 cells.
-
Plate the cells in methylcellulose-based medium in 35 mm dishes at a density of 500 cells/mL.[2]
-
Include varying concentrations of this compound or DMSO control in the methylcellulose medium.[2][3]
-
Every other day, add 100 µL of fresh culture medium containing the appropriate concentration of this compound or DMSO to the top of the methylcellulose.[2][3]
-
Incubate the dishes for eight days at 37°C in a 5% CO2 incubator.[2][3]
-
After eight days, count the number of colonies in each dish.[2][3]
-
Capture bright-field images of the colonies if desired.[2]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| This compound IC50 (Mer Phosphorylation) | 697 | 141 ± 15 nM | [2] |
| This compound IC50 (MTT Assay, 48h) | 697 | 0.5 µM (95% CI: 0.35-0.75 µM) | [2] |
| Apoptosis with Etoposide Alone | 697 | 33.03 ± 0.42 % | [2] |
| Apoptosis with Etoposide + this compound | 697 | 43.3 ± 2.6 % | [2] |
| Apoptosis with Methotrexate Alone | 697 | 18.13 ± 3.63 % | [2] |
| Apoptosis with Methotrexate + this compound | 697 | 28.93 ± 4.96 % | [2] |
Visualizations
Signaling Pathway
Caption: Mer signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. Two new acute lymphoblastic leukemia cell lines with early B-cell phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Western Blot Analysis of Phospho-Mer (p-Mer) Following Treatment with UNC569
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of UNC569, a potent and selective Mer tyrosine kinase inhibitor, in cell-based assays to analyze the phosphorylation status of Mer (p-Mer) via Western blotting. This document includes a summary of this compound's activity, a step-by-step experimental protocol, and a guide to data interpretation.
Introduction to this compound and Mer Kinase
Mer is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family.[1] Aberrant activation of Mer is implicated in various cancers, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT), where it promotes cell proliferation and survival.[2][3] this compound is a potent, reversible, and ATP-competitive small molecule inhibitor of Mer kinase.[4][5] It has been shown to effectively inhibit Mer autophosphorylation and downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[2][3][6] Western blotting is a key technique to demonstrate the inhibitory effect of this compound on Mer activation in a cellular context.
Quantitative Data Summary
This compound exhibits high potency and selectivity for Mer kinase. The following table summarizes the in vitro and cellular inhibitory activities of this compound.
| Target | Parameter | Value | Cell Line | Reference |
| Mer Kinase | IC50 | 2.9 nM | N/A (Biochemical Assay) | [2][4][6] |
| Mer Kinase | Ki | 4.3 nM | N/A (Biochemical Assay) | [4] |
| Axl Kinase | IC50 | 37 nM | N/A (Biochemical Assay) | [2][4][6] |
| Tyro3 Kinase | IC50 | 48 nM | N/A (Biochemical Assay) | [2][4][6] |
| p-Mer Inhibition | IC50 | 141 ± 15 nM | 697 B-cell ALL | [2][6] |
| p-Mer Inhibition | IC50 | 193 ± 56 nM | Jurkat T-cell ALL | [2][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mer signaling pathway and the experimental workflow for the Western blot analysis of p-Mer.
Caption: Mer signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for analyzing p-Mer levels after this compound treatment.
Experimental Protocol: Western Blot for p-Mer
This protocol is based on methodologies reported for analyzing p-Mer levels in response to this compound treatment in cancer cell lines.[2][6][7]
Materials:
-
Cell Lines: Human acute lymphoblastic leukemia (ALL) cell lines such as 697 (B-ALL) or Jurkat (T-ALL).[2]
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Pervanadate Solution (Optional but Recommended): Prepare fresh by mixing sodium orthovanadate and hydrogen peroxide.
-
Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.
-
Antibodies:
-
Anti-Mer antibody for immunoprecipitation (e.g., polyclonal C-terminal Mer antibody).[6]
-
Anti-phosphotyrosine antibody for detection of p-Mer.
-
Anti-Mer antibody for detection of total Mer.
-
HRP-conjugated secondary antibodies.
-
-
Protein A/G Agarose Beads
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
ECL Substrate for Chemiluminescence Detection
Procedure:
-
Cell Culture and Treatment:
-
Culture ALL cells (e.g., 697 or Jurkat) to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1 hour).[4][6] A DMSO vehicle control should be included.
-
For ligand-stimulated experiments, cells can be serum-starved and then stimulated with recombinant human Gas6.[6][8]
-
-
Pervanadate Treatment (Optional):
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Immunoprecipitation (IP) of Mer:
-
Incubate a sufficient amount of protein lysate (e.g., 500 µg) with an anti-Mer antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against phosphotyrosine overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again as described above.
-
-
Signal Detection:
-
Stripping and Re-probing for Total Mer:
-
To normalize for the amount of immunoprecipitated Mer, the membrane can be stripped of the primary and secondary antibodies using a gentle stripping buffer.
-
After stripping, re-block the membrane and probe with an anti-Mer antibody to detect total Mer protein.
-
Follow with the appropriate secondary antibody and signal detection.
-
-
Data Analysis:
-
Quantify the band intensities for p-Mer and total Mer using densitometry software.
-
Calculate the ratio of p-Mer to total Mer for each treatment condition.
-
Normalize the results to the vehicle control to determine the dose-dependent inhibition of Mer phosphorylation by this compound.
-
Expected Results
Treatment of Mer-expressing cells with this compound is expected to result in a dose-dependent decrease in the level of phosphorylated Mer.[2][6] This will be observed as a reduction in the intensity of the p-Mer band on the Western blot with increasing concentrations of this compound. The levels of total Mer protein should remain relatively unchanged by the short-term treatment with the inhibitor. Analysis of downstream signaling molecules, such as p-AKT and p-ERK, can also be performed on whole-cell lysates to confirm the functional consequence of Mer inhibition.[3][6]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Application Notes and Protocols for UNC569 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC569 is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (Mer RTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] Mer RTK is often aberrantly expressed in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT), where it plays a crucial role in promoting cell proliferation, survival, and chemoresistance.[4][5] this compound exerts its anti-neoplastic effects by inhibiting Mer RTK activation and its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[1][2][4][6] This inhibition leads to reduced cell proliferation, induction of apoptosis, and a significant decrease in the colony-forming ability of cancer cells.[4][5] These application notes provide detailed protocols for utilizing this compound in colony formation assays to assess its impact on the clonogenic potential of cancer cells.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on colony formation in different cancer cell lines.
Table 1: Effect of this compound on Colony Formation in Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Treatment | Concentration | Colony Count (Mean ± SE) | Percent Inhibition | p-value | Reference |
| 697 (B-cell ALL) | DMSO (Control) | - | 95.9 ± 16.8 | - | - | [4] |
| This compound | 400 nM | 14.8 ± 12.8 | ~84.6% | 0.02 | [4] | |
| Jurkat (T-cell ALL) | DMSO (Control) | - | 100.1 ± 23.4 | - | - | [4] |
| This compound | 400 nM | 25.6 ± 6.4 | ~74.4% | 0.04 | [4] |
Table 2: Effect of this compound on Colony Formation in an Atypical Teratoid/Rhabdoid Tumor (ATRT) Cell Line
| Cell Line | Treatment | Concentration | Colony Growth | Reference |
| BT12 | DMSO (Control) | - | Baseline | [4] |
| This compound | Various | Dose-dependent reduction | [4] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. This compound acts as an ATP-competitive inhibitor of Mer RTK, preventing its autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways.
Caption: this compound inhibits Mer RTK signaling.
Experimental Workflow
The following diagram outlines the general workflow for a colony formation assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Mer RTK Inhibitor, this compound Mer RTK Inhibitor, this compound, 1350547-65-7 is a potent, reversible and ATP-competitive inhibitor of Mer receptor tyrosine kinase (IC50 = 2.9 nM; Ki = 4.3 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo UNC569 Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: UNC569 is a potent, orally bioavailable, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2] MERTK is ectopically expressed in various malignancies, including acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT), while it is not expressed in normal lymphocytes.[3][4] This differential expression makes MERTK an attractive target for cancer therapy.[5] Inhibition of MERTK with this compound has been shown to block pro-survival signaling, increase sensitivity to chemotherapy, and reduce tumor burden in preclinical models, supporting its further development as a targeted therapeutic agent.[3][4][5]
Mechanism of Action: this compound functions as a reversible, ATP-competitive inhibitor of MERTK.[1][2] The activation of MERTK, typically by its ligand Gas6, leads to autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, most notably the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/ERK pathways.[3][6] By binding to the ATP pocket of MERTK, this compound prevents its phosphorylation, thereby inhibiting the activation of these crucial downstream pathways.[3][4] This blockade results in decreased cell proliferation, reduced survival, and the induction of apoptosis in MERTK-expressing cancer cells.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC569 in a Zebrafish T-Cell Acute Lymphoblastic Leukemia (T-ALL) Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC569 is a potent and selective small molecule inhibitor of the Mer receptor tyrosine kinase (MerTK).[1] This document outlines the application of this compound in a transgenic zebrafish model of T-cell acute lymphoblastic leukemia (T-ALL), providing detailed protocols for its use and summarizing its efficacy. The zebrafish model offers a powerful in vivo platform for rapid screening and evaluation of novel therapeutic compounds due to its genetic tractability, optical transparency, and conserved oncogenic signaling pathways.[2][3][4] this compound has demonstrated significant anti-leukemic activity in this model, inducing a substantial reduction in tumor burden by inhibiting Mer-mediated downstream signaling through the ERK1/2 and AKT pathways.[5][6] These protocols are intended to guide researchers in utilizing this model for the preclinical evaluation of MerTK inhibitors.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Zebrafish T-ALL Model
| Treatment Group | Concentration (µM) | Duration | Outcome | Reference |
| This compound | 4 | 14 days | >50% reduction in tumor burden | [5][6] |
| This compound | 4 | 14 days | 84% of animals showed >25% decrease in disease burden (n=16/19) | [7] |
| This compound | 3 | 21 days | 77% of animals showed >25% decrease in disease burden (n=7/9) | [7] |
| Vehicle (DMSO) | - | 14 days | Control | [5] |
| Mock | - | 14 days | Control | [5] |
Signaling Pathway
This compound functions by inhibiting the phosphorylation of Mer receptor tyrosine kinase. This upstream inhibition prevents the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[5][6] The diagram below illustrates this mechanism of action.
Caption: this compound inhibits MerTK, blocking downstream AKT and ERK1/2 signaling.
Experimental Protocols
Zebrafish Model
The primary model utilized is a transgenic zebrafish line that develops T-cell malignancies. This is achieved by cross-breeding two transgenic lines:
-
Driver Line: A line expressing human MYC under the control of the native zebrafish rag2 promoter, which is specific to lymphocytes.[5]
-
Reporter Line: A line with T-cell specific expression of enhanced green fluorescent protein (EGFP).[5]
The resulting double-transgenic fish develop T-cell cancers that are fluorescently labeled, allowing for in vivo visualization and quantification of tumor burden.[5]
This compound Treatment Protocol
This protocol is adapted from studies demonstrating the efficacy of this compound in reducing leukemic burden in the zebrafish T-ALL model.[5][7][8]
Materials:
-
Transgenic T-ALL zebrafish with established, visible tumors.
-
This compound (stock solution in DMSO).
-
Fish system water.
-
Treatment tanks.
-
DMSO (vehicle control).
Procedure:
-
Animal Selection: Select adult leukemic zebrafish with visible GFP-positive tumors. Image each fish to establish a baseline tumor burden before treatment.
-
Treatment Solution Preparation:
-
Prepare a working solution of this compound in the fish system water. For a final concentration of 4 µM, dilute the this compound stock solution accordingly.[5]
-
Prepare a vehicle control solution with a corresponding concentration of DMSO in the fish system water.
-
-
Treatment Administration:
-
House individual or small groups of zebrafish in treatment tanks.
-
Immerse the fish in the prepared this compound solution or the vehicle control solution.
-
Maintain the fish in the treatment solution for a period of 14 to 21 days.[7]
-
-
Maintenance:
-
Endpoint Analysis:
-
At the end of the treatment period, anesthetize the fish.
-
Image the fish using a fluorescence microscope to capture the GFP signal from the leukemic cells.
-
Quantification of Tumor Burden
Materials:
-
Anesthetized zebrafish.
-
Fluorescence imaging system (e.g., Olympus MVX10 Imaging System).[7]
-
Image analysis software (e.g., ImageJ or equivalent).
Procedure:
-
Image Acquisition: Capture fluorescent images of the entire fish.
-
Image Analysis:
-
Quantify the total GFP intensity for each fish. This can be reconfigured as a 3-dimensional plot and integrated for volume to represent the total tumor burden.[5]
-
Compare the post-treatment tumor burden to the pre-treatment baseline for each fish.
-
Calculate the percentage change in tumor burden for each treatment group. A response to treatment can be defined as a >25% decrease in disease burden.[7]
-
Experimental Workflow
The following diagram outlines the key steps in evaluating the efficacy of this compound in the zebrafish T-ALL model.
Caption: Experimental workflow for this compound efficacy testing in zebrafish.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Zebrafish as an Experimental Model for Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish as a Model for Translational Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for UNC569 Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC569 is a potent and orally bioavailable inhibitor of Mer receptor tyrosine kinase (RTK), a member of the TAM (Tyro3, Axl, Mer) family of kinases.[1][2][3] It functions as a reversible and ATP-competitive inhibitor with high selectivity for Mer kinase (IC50 = 2.9 nM).[1][2][3] this compound also shows inhibitory activity against Axl and Tyro3 at higher concentrations (IC50s of 37 nM and 48 nM, respectively).[1] The inhibition of Mer kinase by this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and apoptosis.[1][4][5][6] This mechanism of action makes this compound a compound of interest for research in acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT).[1][4]
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in DMSO, protocols for its dissolution and quantification, and an overview of its mechanism of action.
Quantitative Data on this compound Solubility in DMSO
The reported solubility of this compound in DMSO varies across different suppliers, which may be attributed to differences in experimental conditions, such as the use of sonication, heating, and the hydration state of the DMSO.[1] It is crucial for researchers to be aware of these discrepancies when preparing stock solutions.
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration | Notes |
| MedchemExpress | 31.25 mg/mL | 78.81 mM | Requires ultrasonic treatment. The hygroscopic nature of DMSO can significantly impact solubility.[1] |
| Cayman Chemical | 0.2 mg/mL | ~0.5 mM | - |
| APExBIO | - | 10 mM | Provided as a pre-made 10 mM solution in DMSO.[7] |
Experimental Protocols
Protocol for Preparation of a Saturated this compound Stock Solution in DMSO
This protocol describes a method to prepare a saturated stock solution of this compound in DMSO and to determine its concentration.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator
-
Microcentrifuge
-
Calibrated analytical balance
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh out a precise amount of this compound powder (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add a specific volume of anhydrous DMSO (e.g., 100 µL) to the tube. This will create a suspension.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the suspension in a water bath for 15-30 minutes to facilitate dissolution. Gentle heating (e.g., 37°C) can be applied if necessary, but care should be taken to avoid degradation.
-
Allow the solution to equilibrate at room temperature for at least 2 hours to ensure it reaches equilibrium.
-
-
Separation of Saturated Solution:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant, which is the saturated DMSO solution of this compound, without disturbing the pellet.
-
-
Determination of Concentration by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound in DMSO with known concentrations.
-
Measure the absorbance of the standard solutions at the maximum absorbance wavelength (λmax) for this compound (246, 308 nm).[8]
-
Generate a standard curve by plotting absorbance versus concentration.
-
Dilute a small aliquot of the saturated this compound solution with DMSO to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample and use the standard curve to determine its concentration.
-
Calculate the concentration of the original saturated stock solution by accounting for the dilution factor.
-
General Protocol for Solubilizing this compound for In Vitro Assays
For most cell-based assays, a high concentration stock solution is prepared in DMSO and then diluted in an appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
To prepare a 10 mM stock solution, weigh out 3.965 mg of this compound (Molecular Weight: 396.5 g/mol ) and dissolve it in 1 mL of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
For cell-based experiments, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Mer kinase, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.
Caption: Experimental workflow for determining the solubility of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Mer RTK Inhibitor, this compound Mer RTK Inhibitor, this compound, 1350547-65-7 is a potent, reversible and ATP-competitive inhibitor of Mer receptor tyrosine kinase (IC50 = 2.9 nM; Ki = 4.3 nM). [sigmaaldrich.com]
- 4. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Optimizing UNC569 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing UNC569 dosage for in vivo studies. This compound is a potent, reversible, and ATP-competitive inhibitor of Mer receptor tyrosine kinase (RTK) with additional activity against Axl and Tyro3 RTKs.[1][2] Proper dosage and administration are critical for achieving desired therapeutic effects while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets Mer receptor tyrosine kinase (RTK), a member of the TAM (Tyro3, Axl, Mer) family of RTKs.[1][2] It also shows inhibitory activity against Axl and Tyro3 RTKs, though with lower potency (IC50 of 37 nM and 48 nM, respectively, compared to 2.9 nM for Mer).[1] By binding to the ATP pocket of the kinase domain, this compound blocks the autophosphorylation of Mer and subsequently inhibits downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][3][4] This inhibition can lead to reduced cell proliferation, decreased survival, and the induction of apoptosis in cancer cells where Mer signaling is a key driver.[1][3][4]
Q2: What are the recommended starting dosages for in vivo studies with this compound?
A2: The optimal dosage of this compound will vary depending on the animal model, tumor type, and experimental goals. However, published studies provide a good starting point. For instance, in a zebrafish model of T-cell acute lymphoblastic leukemia (T-ALL), continuous treatment with 4 µM this compound for two weeks resulted in a greater than 50% reduction in tumor burden.[1][3][5] In a mouse xenograft model of ALL, an orally bioavailable formulation of this compound administered at 15 mg/kg daily for three weeks significantly decreased the leukemia burden.[6] A 3 mg/kg dose has been used in mice for pharmacokinetic studies.[1]
Q3: How should this compound be formulated for in vivo administration?
A3: this compound can be formulated for both oral (PO) and intravenous (IV) administration. A common formulation for oral delivery involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Other potential vehicles include a solution of 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] It is crucial to ensure the compound is fully dissolved; heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]
Q4: What are the known pharmacokinetic properties of this compound?
A4: In vivo pharmacokinetic studies in mice administered a 3 mg/kg dose have shown that this compound has low systemic clearance (19.5 mL/min/kg), a high volume of distribution (Vss of 5.83 L/kg), and good oral bioavailability (57%).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | - Low solubility in the chosen vehicle.- Incorrect preparation procedure. | - Gently heat and/or sonicate the solution to aid dissolution.[1]- Consider alternative formulations provided in the FAQs section.- Prepare the formulation fresh before each administration. |
| Lack of in vivo efficacy | - Suboptimal dosage.- Poor bioavailability with the chosen route of administration.- Development of resistance.- The tumor model is not dependent on Mer/Axl/Tyro3 signaling. | - Perform a dose-response study to determine the optimal dose.- Confirm target engagement by measuring phospho-Mer levels in tumor tissue.- Evaluate the expression levels of Mer, Axl, and Tyro3 in your tumor model.- Consider combination therapies. This compound has been shown to increase sensitivity to standard chemotherapies.[3][4] |
| Observed Toxicity (e.g., weight loss, lethargy) | - Dosage is too high.- Off-target effects.- Formulation vehicle toxicity. | - Reduce the dosage or the frequency of administration.- Monitor animal health closely (daily weight checks, observation of behavior).- Include a vehicle-only control group to assess the toxicity of the formulation components. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Target | Cell Line | IC50 | Reference |
| Mer Kinase | - | 2.9 nM | [1] |
| Axl Kinase | - | 37 nM | [1] |
| Tyro3 Kinase | - | 48 nM | [1] |
| Mer Phosphorylation | 697 B-cell ALL | 141 ± 15 nM | [1][3][4] |
| Mer Phosphorylation | Jurkat T-cell ALL | 193 ± 56 nM | [1][3][4] |
| Cell Viability | 697 B-cell ALL | 0.5 µM | [3][4] |
| Cell Viability | Jurkat T-cell ALL | 1.2 µM | [3][4] |
Table 2: In Vivo Studies with this compound
| Animal Model | Disease Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Zebrafish | T-cell ALL | 4 µM | Immersion | 2 weeks | >50% reduction in tumor burden | [1][3][5] |
| Zebrafish | T-cell ALL | 3 µM | Immersion | 3 weeks | 77% of animals showed >25% decrease in disease burden | [6] |
| NSG Mice | B-cell ALL Xenograft | 15 mg/kg/day | Oral | 3 weeks | Significantly decreased leukemia burden | [6] |
| Mice | - | 3 mg/kg | IV and Oral | Single dose | Pharmacokinetic profiling | [1] |
| Mice | Patient-derived ALL | 10 mg/kg | - | - | Delayed leukemia onset, reduced CNS infiltration, prolonged survival | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model of ALL
-
Animal Model: NOD scid gamma (NSG) mice.
-
Cell Line: Luciferase-tagged 697 human B-cell ALL cells.
-
Cell Implantation: Transplant cells into NSG mice.
-
This compound Formulation: Prepare a formulation of this compound suitable for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Dosing Regimen: Treat mice with 15 mg/kg body weight of this compound once daily (qd) via oral gavage for three weeks.[6]
-
Monitoring: Monitor leukemia progression twice weekly using an in vivo imaging system to quantify bioluminescence.[6]
-
Endpoint: At the end of the study, compare the tumor burden in the this compound-treated group to a vehicle-treated control group.
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Model: Mice (strain to be specified based on experimental design).
-
This compound Formulation: Prepare separate formulations for intravenous (IV) and oral (PO) administration.
-
Dosing: Administer a single dose of 3 mg/kg this compound via both IV and PO routes to different cohorts of mice.[1]
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to UNC569
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC569, a potent inhibitor of the Mer receptor tyrosine kinase (MerTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, ATP-competitive inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4] It also shows inhibitory activity against other TAM kinases, Axl and Tyro3, but with lower potency.[4] The primary mechanism of action of this compound is the inhibition of MerTK autophosphorylation, which subsequently blocks downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][2][3][4] This inhibition leads to decreased cell proliferation, induction of apoptosis, and reduced colony formation in cancer cells that overexpress MerTK.[1][2][3]
Q2: In which cancer models has this compound shown preclinical efficacy?
This compound has demonstrated significant anti-cancer effects in preclinical models of acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT).[1][2][3] Studies have shown its ability to reduce tumor burden in both in vitro cell line models and in vivo animal models.[1][2][3]
Q3: What are the known IC50 values for this compound in sensitive cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the assay performed. The following table summarizes reported IC50 values for the inhibition of cell viability/proliferation in sensitive human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia | MTT | 0.5 | 0.35 - 0.75 | [1][2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | MTT | 1.2 | 0.76 - 1.78 | [1][2] |
Note: There is currently no publicly available data on IC50 values for this compound in confirmed resistant cell lines.
Q4: Are there known mechanisms of resistance to this compound?
As of the latest literature review, there are no specific, experimentally confirmed mechanisms of resistance to this compound published. However, based on resistance mechanisms observed for other tyrosine kinase inhibitors (TKIs), including those targeting TAM kinases, potential resistance mechanisms can be broadly categorized into two groups:
-
On-Target Resistance: This typically involves genetic alterations in the target protein that prevent the drug from binding effectively. For MerTK, this could include:
-
Gatekeeper mutations: Point mutations in the ATP-binding pocket of MerTK that sterically hinder this compound binding.[5]
-
Other kinase domain mutations: Mutations that alter the conformation of the kinase domain, reducing the affinity of this compound.
-
Gene amplification: Increased copy number of the MERTK gene, leading to overexpression of the target protein that overwhelms the inhibitory capacity of the drug.[5]
-
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for MerTK signaling to promote cell survival and proliferation. Potential mechanisms include:
-
Upregulation of other TAM kinases: Increased expression or activation of Axl or Tyro3 could provide compensatory survival signals.
-
Activation of bypass signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) or downstream signaling components (e.g., KRAS, PI3K) can circumvent the effects of MerTK inhibition.[5]
-
Changes in the tumor microenvironment: Alterations in the surrounding stroma or immune cells that provide pro-survival signals to the cancer cells.
-
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and provides potential solutions.
Problem 1: Reduced or loss of this compound efficacy in long-term cell culture.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Sequence the MERTK gene: Analyze the kinase domain of MerTK in your treated cell population for potential point mutations.
-
Assess MerTK expression levels: Use Western blotting or qPCR to determine if MerTK protein or mRNA levels are elevated compared to the parental, sensitive cells.
-
Profile related kinases: Investigate the expression and activation status of other TAM kinases (Axl, Tyro3) and other relevant RTKs to identify potential bypass signaling.
-
Perform a combination screen: Test the efficacy of this compound in combination with other targeted inhibitors (e.g., inhibitors of Axl, PI3K, or MEK) to identify synergistic interactions that can overcome resistance.
-
-
-
Possible Cause 2: Drug instability or degradation.
-
Troubleshooting Steps:
-
Prepare fresh drug stocks: this compound should be stored as a stock solution at -20°C or -80°C and diluted fresh for each experiment. Avoid repeated freeze-thaw cycles.
-
Replenish drug-containing media: For long-term experiments (beyond 24-48 hours), it is recommended to replenish the cell culture media with fresh this compound to maintain a constant effective concentration.[1][2]
-
-
Problem 2: Inconsistent results in cell viability or apoptosis assays.
-
Possible Cause 1: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Ensure optimal cell density: Plate cells at a density that allows for logarithmic growth throughout the experiment. Over-confluent or sparse cultures can affect drug response.
-
Maintain healthy cell cultures: Regularly check for and address any signs of contamination. Use cells within a low passage number to avoid genetic drift.
-
-
-
Possible Cause 2: Variability in experimental technique.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure consistent incubation times, reagent concentrations, and handling procedures across all experiments.
-
Include appropriate controls: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent. Positive and negative controls for the specific assay are also crucial.
-
-
Problem 3: Difficulty in detecting this compound-induced changes in downstream signaling.
-
Possible Cause 1: Timing of analysis.
-
Troubleshooting Steps:
-
Perform a time-course experiment: The inhibition of MerTK phosphorylation and downstream signaling can be rapid. Analyze protein lysates at various time points (e.g., 1, 4, 8, 24 hours) after this compound treatment to determine the optimal time for observing the effect.
-
-
-
Possible Cause 2: Low basal signaling.
-
Troubleshooting Steps:
-
Stimulate with ligand: In some cell lines, the basal level of MerTK phosphorylation may be low. Consider stimulating the cells with the MerTK ligand, Gas6, to induce a more robust and detectable signaling cascade that can then be shown to be inhibited by this compound.
-
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies demonstrating the effect of this compound on the viability of leukemia cell lines.[1][2]
-
Materials:
-
This compound
-
Cancer cell lines (e.g., 697, Jurkat)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in complete medium.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 48 hours. For longer incubations, replenish the media with fresh this compound after 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Flow Cytometry)
This protocol is based on the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.[1][2]
-
Materials:
-
This compound
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
3. Western Blotting for MerTK Signaling
This protocol allows for the detection of this compound's effect on MerTK phosphorylation and downstream signaling.[1][2]
-
Materials:
-
This compound
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-MerTK, anti-MerTK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
4. Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[1][2]
-
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
Soft agar or methylcellulose
-
6-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Mix the cells with soft agar or methylcellulose containing various concentrations of this compound or vehicle control.
-
Plate the cell-agar/methylcellulose mixture onto a solidified bottom layer of agar/methylcellulose in 6-well plates.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Replenish the top layer with fresh media containing this compound every 2-3 days.
-
Fix the colonies with a solution like methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Visualizations
Caption: MerTK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Investigating this compound Resistance.
Caption: Troubleshooting Logic for Reduced this compound Efficacy.
References
- 1. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
UNC569 IC50 Determination: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with IC50 determination for UNC569, a potent inhibitor of the Mer receptor tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: Why is my cell-based IC50 value for this compound significantly higher than its reported biochemical IC50?
A1: It is common to observe a difference between biochemical and cell-based IC50 values. The biochemical IC50 for this compound against the isolated Mer kinase is approximately 2.9 nM.[1][2][3][4] However, in cell-based assays, which measure the effect on cell proliferation or viability, the IC50 is typically in the range of 0.5 µM to 1.2 µM.[1][4][5][6] Several factors contribute to this discrepancy:
-
Cellular Uptake and Efflux: The compound must cross the cell membrane to reach its intracellular target. Factors like membrane permeability and active efflux pumps can reduce the effective intracellular concentration of this compound.
-
ATP Competition: this compound is an ATP-competitive inhibitor.[2][3] Intracellular ATP concentrations are much higher (millimolar range) than the concentrations used in many biochemical kinase assays (micromolar range), requiring a higher concentration of the inhibitor to achieve the same level of target inhibition.
-
Off-Target Effects & Pathway Redundancy: Cells may activate compensatory signaling pathways to overcome the inhibition of Mer kinase, leading to a weaker-than-expected effect on cell viability.
-
Protein Binding: this compound may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to inhibit Mer kinase.
Q2: I am observing high variability in my IC50 results between experiments. What are the potential causes?
A2: Inconsistent IC50 values for this compound can stem from several experimental variables:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Older cells or those grown to high confluence can exhibit altered sensitivity to inhibitors.
-
Seeding Density: Ensure uniform cell seeding density across all wells of your assay plate. Inconsistent cell numbers will lead to variability in the final readout.
-
Compound Stability and Handling: this compound should be stored correctly, typically at -20°C or -80°C for long-term storage.[2] Allow the compound to fully dissolve in your solvent (e.g., DMSO) and ensure accurate serial dilutions.
-
Assay Duration: The IC50 value can be time-dependent.[7] Standardizing the incubation time with this compound is critical. For this compound, phenotypic assays are often run for 48 hours.[1][5] For longer experiments, it may be necessary to replenish the media and compound to ensure continuous Mer inhibition.[1][8]
-
Assay Method: Different cytotoxicity or viability assays (e.g., MTT, Alamar Blue, Trypan Blue) measure different cellular endpoints and can yield different IC50 values. Consistency in the chosen method is key for reproducible results.
Q3: At low concentrations of this compound, the viability of my cells is above 100% of the control. Is this an error?
A3: This phenomenon, known as hormesis, is occasionally observed with kinase inhibitors at very low concentrations and is not necessarily an error. It could be due to a slight mitogenic effect. However, it is more often an experimental artifact.[9] Potential causes include:
-
Edge Effects: Wells on the perimeter of a 96-well plate can be prone to evaporation, leading to increased concentrations of media components and affecting cell growth. It is good practice to not use the outer wells for experimental data.[9]
-
Overgrowth in Control Wells: If control (untreated) cells become over-confluent during the assay, their viability may begin to decrease, making the low-dose treated cells appear healthier in comparison.[9]
-
Assay Interference: The compound itself or the solvent (DMSO) might interfere with the assay chemistry at certain concentrations.
If this effect is consistent, it should be noted. When fitting the dose-response curve, software like GraphPad Prism can often handle these data points, but you may consider constraining the top of the curve to 100% if the effect is minimal and considered an artifact.[9]
Q4: Which cell line is most appropriate for my this compound experiments?
A4: The choice of cell line is critical and should be based on the expression of the target, Mer tyrosine kinase. This compound has been shown to be effective in acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumor (AT/RT) cell lines that express Mer.[10] Commonly used and well-characterized cell lines include:
-
697 (B-cell ALL): This cell line is sensitive to this compound.[1][5]
-
Jurkat (T-cell ALL): This line is also sensitive to this compound, though sometimes less so than 697 cells.[1][5] Note that Jurkat cells have a mutation in PTEN, leading to constitutively active AKT, which can influence the downstream signaling effects of Mer inhibition.[1][5]
-
BT12 (pediatric rhabdoid tumor): An adherent cell line where this compound has shown anti-oncogenic effects.[1]
Always confirm Mer expression in your chosen cell line via Western blot or other methods before initiating large-scale experiments.
Data Summary: Reported IC50 Values for this compound
| Assay Type | Target / Cell Line | IC50 Value | 95% Confidence Interval | Reference |
| Biochemical Kinase Assay | Mer | 2.9 nM | N/A | [1][2][4] |
| Biochemical Kinase Assay | Axl | 37 nM | N/A | [1][2] |
| Biochemical Kinase Assay | Tyro3 | 48 nM | N/A | [1][2] |
| Mer Phosphorylation (Cell-based) | 697 | 141 ± 15 nM | N/A | [1][2][5] |
| Mer Phosphorylation (Cell-based) | Jurkat | 193 ± 56 nM | N/A | [1][2][5] |
| Cell Viability (MTT Assay, 48h) | 697 | 0.5 µM | 0.35 - 0.75 µM | [1][5] |
| Cell Viability (MTT Assay, 48h) | Jurkat | 1.2 µM | 0.76 - 1.78 µM | [1][5] |
| Cell Viability (MTT Assay, 48h) | BT12 | 0.85 µM | 0.4 - 1.7 µM | [1] |
Visual Guides and Protocols
This compound Signaling Pathway
This compound primarily targets the Mer receptor tyrosine kinase, which, upon activation, stimulates pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. Inhibition of Mer by this compound blocks these downstream signals.[1][2][5][10]
Figure 1. this compound inhibits Mer RTK and downstream pro-survival pathways.
Experimental Workflow for IC50 Determination
The following workflow outlines the key steps for determining the IC50 of this compound using a cell-based viability assay such as the MTT assay.
Figure 2. Standard workflow for a cell-based IC50 determination assay.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues during your this compound IC50 experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No dose-response curve (flat line) | 1. Compound is inactive (degraded).2. Cell line does not express the target (Mer).3. Concentration range is incorrect. | 1. Use a fresh aliquot of this compound.2. Confirm Mer expression by Western blot.3. Test a much wider concentration range (e.g., 1 nM to 100 µM). |
| Poor curve fit (low R² value) | 1. Inconsistent pipetting or cell seeding.2. Contamination (bacterial or mycoplasma).3. "Edge effects" on the plate. | 1. Use calibrated pipettes; ensure a single-cell suspension before seeding.2. Test for contamination; discard cultures if positive.3. Avoid using outer wells of the plate for data points. |
| IC50 value is unexpectedly high | 1. High cell seeding density.2. Short incubation time.3. High serum concentration in media (protein binding). | 1. Optimize and standardize cell seeding density.2. Increase incubation time (48h is standard for this compound).3. Consider reducing serum concentration during treatment, if compatible with cell health. |
| IC50 value is unexpectedly low | 1. Low cell seeding density.2. Unhealthy cells are overly sensitive.3. Error in compound dilution. | 1. Optimize and standardize cell seeding density.2. Ensure cells are healthy and in log-phase growth.3. Prepare fresh serial dilutions and verify calculations. |
Troubleshooting Decision Tree
If you are facing inconsistent results, follow this logical workflow to identify the source of the problem.
Figure 3. A decision tree for troubleshooting inconsistent IC50 results.
Detailed Experimental Protocol: this compound IC50 by MTT Assay
This protocol is a general guideline based on published methods for determining the IC50 of this compound in ALL cell lines.[1][5] Optimization for specific cell lines and laboratory conditions may be required.
1. Materials
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
697 or Jurkat cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Calibrated multichannel pipettes
-
Microplate reader (570 nm absorbance)
2. Cell Seeding
-
Culture cells to ~80% confluence, ensuring they are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 3 x 10⁵ cells/mL for suspension cells like Jurkat and 697).[1][5]
-
Add 100 µL of the cell suspension to the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.
3. Compound Preparation and Treatment
-
Prepare a serial dilution series of this compound in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 50 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell" blank (medium only).
-
Carefully add the appropriate volume of the diluted compound to the wells to achieve the final desired concentrations. For a 1:1 addition, add 100 µL of 2x concentrated drug solution to the 100 µL of cells already in the plate.
4. Incubation
-
Incubate the plate for 48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Note: For longer incubation periods, or if Mer inhibition is known to be transient in your system, consider replenishing the media and compound after 24 hours to ensure continuous target engagement.[1][8]
5. MTT Assay and Data Acquisition
-
After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours with gentle shaking until crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
6. Data Analysis
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to calculate the IC50 value.[1][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing UNC569 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of UNC569 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue when transitioning a compound from a high-solubility organic solvent like DMSO to an aqueous environment like cell culture media. This compound is highly soluble in DMSO (up to 100 mg/mL), but its aqueous solubility is significantly lower. When the DMSO stock is diluted directly into the media, the abrupt change in solvent polarity can cause the compound to crash out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: We recommend using anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Ensure the DMSO is of high purity and free of water to maximize the stability of the stock solution.
Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A3: Here are several strategies to prevent precipitation:
-
Serial Dilution in DMSO: Before adding this compound to your aqueous medium, perform serial dilutions of your high-concentration stock in DMSO to get closer to your final working concentration. This minimizes the volume of DMSO added to the culture.
-
Stepwise Addition: Instead of adding the this compound stock solution directly to the full volume of media, try adding it to a smaller volume of media first, mixing well, and then adding this to the rest of your culture.
-
Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes help maintain solubility.
-
Increase Final DMSO Concentration (with caution): While most cell lines can tolerate up to 0.5% DMSO, some are sensitive to higher concentrations. If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2-0.5%) may help keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Consider Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules. If your experimental conditions allow, ensuring the presence of serum in the media when adding this compound may be beneficial.
Q4: What should I do if I see precipitation after adding this compound to my media?
A4: If you observe precipitation, you can try the following:
-
Gentle Warming and Agitation: Place the media in a 37°C water bath and swirl gently for a few minutes.
-
Sonication: A brief sonication in a water bath sonicator can help to redissolve precipitated compound.
-
Filtration: If the precipitate persists, you can filter the media through a 0.22 µm sterile filter to remove the undissolved compound. However, be aware that this will reduce the final concentration of this compound in your media. It is advisable to determine the concentration of the filtered solution if possible.
Q5: Does the type of cell culture medium affect this compound solubility?
A5: Yes, the composition of the cell culture medium can influence the solubility of this compound. Media with higher concentrations of salts, amino acids, and other components can have different solvating properties. If you are experiencing persistent precipitation, it may be worthwhile to test the solubility of this compound in different base media (e.g., RPMI-1640 vs. DMEM) if your experimental design allows.
Troubleshooting Guide
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL | High solubility. Recommended for stock solutions. |
| Water | 2.5 mg/mL | With gentle warming.[1] |
| DMF | 2.5 mg/mL | |
| Ethanol | 2.0 mg/mL | |
| 1:4 DMF:PBS (pH 7.2) | 0.2 mg/mL | Lower solubility in aqueous buffer. |
Experimental Protocol: Determining this compound Solubility in Your Cell Culture Media
This protocol provides a method to determine the practical working solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell culture medium (with and without serum, as required for your experiments)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC (for concentration determination)
-
37°C water bath or incubator
-
Vortex mixer
-
0.22 µm sterile syringe filters
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in anhydrous DMSO to create a 20 mM stock solution. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare a series of this compound concentrations in your cell culture medium. For example, you can aim for final concentrations ranging from 1 µM to 100 µM.
-
Tip: To minimize precipitation during this step, first make intermediate dilutions of your 20 mM stock in DMSO. Then, add a small volume of these intermediate stocks to your pre-warmed (37°C) cell culture medium.
-
-
Equilibration: Incubate the tubes at 37°C for 1-2 hours to allow the solution to equilibrate.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. Note the highest concentration at which no precipitate is visible.
-
Centrifugation: To confirm the absence of microscopic precipitate, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes.
-
Supernatant Analysis: Carefully collect the supernatant from each tube.
-
Concentration Determination (Optional but Recommended):
-
Measure the absorbance of the supernatant at a predetermined wavelength for this compound using a spectrophotometer to estimate the concentration.
-
For a more accurate measurement, analyze the supernatant using HPLC to determine the precise concentration of soluble this compound.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains in solution after centrifugation is the practical working solubility of this compound in your specific medium under these conditions.
Visual Guides
Caption: Experimental workflow for determining this compound solubility.
Caption: Troubleshooting workflow for this compound precipitation.
References
UNC569 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using UNC569 in western blotting experiments.
Troubleshooting Western Blot Results for this compound
Western blotting for this compound, a novel small-molecule Mer inhibitor, can present challenges.[1] This guide addresses common issues to help you obtain clear and reliable results.
Problem 1: No Signal or Weak Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Protein Expression | Confirm that the cell line or tissue being used expresses Mer, the target of this compound.[2] Consider using a positive control cell line known to express Mer.[2] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of the target protein.[3][4] Ensure complete cell lysis, especially for membrane-bound proteins.[3] |
| Suboptimal Antibody Concentration | The concentration of the primary antibody against your target (e.g., phospho-Mer, total Mer, or downstream effectors like ERK1/2 and AKT) may be too low.[5] Perform an antibody titration to determine the optimal dilution.[6] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[7] For small proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[3][8] For larger proteins, ensure adequate transfer time.[3] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired.[9] Avoid repeated freeze-thaw cycles.[9] |
| Blocking Buffer Issues | For phosphorylated proteins like phospho-Mer, avoid using non-fat milk as a blocking agent as it contains phosphoproteins that can cause high background.[8][10] Use Bovine Serum Albumin (BSA) instead.[8][10] |
| Insufficient Exposure | Adjust the exposure time during imaging.[3] Chemiluminescent signals can be time-sensitive.[3] |
Problem 2: High Background
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5-7% BSA).[4][10] Ensure the blocking solution is freshly prepared.[11] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[4][11] Dilute the antibodies further.[4][12] |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies.[13][14] Use a wash buffer containing a detergent like Tween 20.[13] |
| Membrane Drying | Never let the membrane dry out during the western blotting process, as this can cause irreversible and non-specific antibody binding.[10] |
| Contaminated Buffers or Equipment | Use fresh, filtered buffers and ensure all equipment is clean.[13] |
| Overexposure | Reduce the exposure time during signal detection.[4] |
Problem 3: Non-Specific Bands
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody Specificity | Use a highly specific monoclonal antibody if possible. Polyclonal antibodies may recognize multiple epitopes.[14] |
| Protein Degradation | Prepare fresh cell lysates and always include protease inhibitors.[4][14] Keep samples on ice.[3] |
| Post-Translational Modifications | The target protein may exist in multiple forms due to modifications like phosphorylation, which can result in bands at different molecular weights.[15] |
| Protein Overload | Loading too much protein can lead to the appearance of non-specific bands.[2] Try loading a smaller amount of total protein.[2] |
| High Antibody Concentration | Similar to high background, excessive antibody concentration can result in off-target binding.[16] Optimize antibody dilutions.[16] |
| Suboptimal Blocking | Incomplete blocking can expose sites on the membrane that antibodies can bind to non-specifically.[16] |
Frequently Asked Questions (FAQs)
Q1: I am not seeing any inhibition of Mer phosphorylation after treating my cells with this compound. What could be the problem?
A1: Several factors could contribute to this issue:
-
Cell Permeability and Treatment Time: Ensure that you are incubating the cells with this compound for a sufficient amount of time to allow for cell entry and target engagement. Published studies have used incubation times ranging from 1 to 24 hours.[17][18]
-
This compound Concentration: The concentration of this compound may be too low to effectively inhibit Mer kinase activity in your specific cell line. You may need to perform a dose-response experiment to determine the optimal concentration. IC50 values for this compound have been reported in the nanomolar to low micromolar range in various cell lines.[19]
-
Basal Mer Activity: Some cell lines may have low basal levels of Mer phosphorylation. Consider stimulating the cells with the Mer ligand, Gas6, to induce phosphorylation before this compound treatment to better visualize the inhibitory effect.[18]
-
Antibody Quality: The phospho-Mer antibody may not be sensitive enough or may be inactive. Use a validated antibody and a positive control to ensure it is working correctly.
Q2: I am observing multiple bands when probing for downstream targets of Mer signaling, such as ERK or AKT, after this compound treatment. How can I interpret this?
A2: Multiple bands for signaling proteins like ERK and AKT can be due to:
-
Phospho-isoforms: These proteins have multiple phosphorylation sites, and different bands may represent different phosphorylation states.[15]
-
Splice Variants: Different isoforms of the protein may be expressed in your cells.[20]
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins. Ensure you are using a specific antibody and have optimized your western blot protocol to minimize non-specific binding.[14]
-
Protein Degradation: Lower molecular weight bands could be degradation products.[14]
To confirm the identity of the bands, you can use specific inhibitors for other kinases in the pathway or use cell lines with known knockouts of the target protein.
Q3: What is the recommended experimental setup to demonstrate the effect of this compound on Mer signaling?
A3: A typical experiment involves:
-
Cell Culture and Treatment: Culture your cells of interest and treat them with varying concentrations of this compound or a vehicle control (like DMSO) for a specified time.[17]
-
Cell Lysis: Prepare whole-cell lysates using a buffer containing protease and phosphatase inhibitors.[17]
-
Western Blot Analysis: Perform western blotting to detect the levels of total and phosphorylated Mer, as well as downstream signaling proteins like AKT and ERK1/2.[18] Actin or GAPDH should be used as a loading control.[18]
Experimental Protocols
Western Blot Protocol for this compound Treated Cells
-
Sample Preparation:
-
Plate cells and allow them to adhere (if applicable).
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[8]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Mer, anti-total Mer, anti-phospho-ERK, etc.) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.[2]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.[3]
-
Visualizations
Caption: A flowchart of the western blot experimental workflow.
Caption: The signaling pathway inhibited by this compound.
References
- 1. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western blot optimization | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. biossusa.com [biossusa.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. arp1.com [arp1.com]
- 15. genuinbiotech.com [genuinbiotech.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: UNC569 Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays with UNC569.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and ATP-competitive small molecule inhibitor of the Mer receptor tyrosine kinase (MerTK).[1][2] It also shows inhibitory activity against other TAM (Tyro3, Axl, Mer) family kinases, Axl and Tyro3, but with higher IC50 values.[1] By inhibiting MerTK, this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and apoptosis resistance.[1][3]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with ectopic Mer expression. This includes acute lymphoblastic leukemia (ALL) cell lines such as 697 (B-ALL) and Jurkat (T-ALL), as well as atypical teratoid/rhabdoid tumor (AT/RT) cell lines like BT12.[1][3]
Q3: What are the typical IC50 values for this compound in proliferation assays?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the assay duration. It is important to determine the IC50 empirically in your specific cell system. Published values can serve as a reference.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| 697 | MTT | 0.5 | [1] |
| Jurkat | MTT | 1.2 | [1] |
Q4: How should I store and handle this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to six months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the vial to equilibrate to room temperature before opening.
Troubleshooting Inconsistent Proliferation Assay Results
Inconsistent results in proliferation assays when using this compound can arise from a variety of factors, ranging from experimental technique to the biological properties of the cells and the compound itself.
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Mix the cell suspension between pipetting steps to prevent settling.
-
Use a calibrated multichannel pipette for seeding and reagent addition.
-
To mitigate edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.
-
Issue 2: IC50 value is significantly different from published data.
-
Possible Cause: Differences in cell line passage number, cell health, assay duration, or this compound activity.
-
Troubleshooting Steps:
-
Cell Line Authentication: Confirm the identity of your cell line using STR profiling.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
This compound Integrity: Ensure proper storage of this compound to prevent degradation. If in doubt, use a fresh vial or lot.
-
Assay Duration: The duration of this compound treatment will influence the IC50 value. Ensure your protocol is consistent with the intended experimental question.
-
Issue 3: Unexpected increase in proliferation at certain this compound concentrations.
-
Possible Cause: This can be a complex biological response. At sub-lethal concentrations, some kinase inhibitors can induce compensatory signaling pathways that may transiently increase metabolic activity, which can be misinterpreted as proliferation in assays like the MTT.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide range of this compound concentrations to fully characterize the dose-response curve.
-
Alternative Assays: Use a different proliferation assay that measures a distinct cellular process, such as direct cell counting (e.g., trypan blue exclusion) or a colony formation assay, to validate your findings.
-
Mechanism of Action: Investigate the activation state of downstream signaling pathways (e.g., p-AKT, p-ERK) at the concentrations showing anomalous results.
-
Issue 4: Inconsistent results between different types of proliferation assays (e.g., MTT vs. Colony Formation).
-
Possible Cause: Different assays measure different aspects of cell viability and proliferation. MTT assays measure metabolic activity, which may not always directly correlate with the ability of a cell to produce viable colonies over a longer period.
-
Troubleshooting Steps:
-
Understand the Assay: Be aware of the principles and limitations of each assay.
-
Complementary Data: Use data from multiple assay types to build a more complete picture of this compound's effects. For example, an MTT assay can provide a rapid assessment of metabolic activity, while a colony formation assay offers insights into long-term reproductive viability.
-
Experimental Protocols
MTT Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Colony Formation Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
-
This compound Treatment:
-
Allow cells to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
For some experimental designs, the drug is left in the media for the entire duration of colony growth. In others, cells are treated for a shorter period, then the drug-containing medium is replaced with fresh medium.
-
-
Colony Growth:
-
Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Monitor the plates and change the medium as needed (e.g., every 2-3 days).
-
-
Fixing and Staining:
-
Gently wash the wells with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde or methanol for 10-15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 10-20 minutes.
-
-
Colony Counting:
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Visualizations
Caption: this compound inhibits MerTK, blocking downstream PI3K/AKT and MAPK/ERK signaling to reduce proliferation and promote apoptosis.
Caption: General workflow for an MTT-based proliferation assay to determine the effect of this compound on cell viability.
Caption: A decision tree to troubleshoot common sources of inconsistent results in this compound proliferation assays.
References
- 1. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UNC569 and UNC2025: MERTK and FLT3 Kinase Inhibitors
For researchers and drug development professionals in oncology and related fields, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides a detailed, data-driven comparison of two notable kinase inhibitors, UNC569 and UNC2025, both of which target the MERTK receptor tyrosine kinase, a key player in cancer cell survival and chemoresistance. While this compound is a potent MERTK inhibitor, UNC2025 was developed as a dual inhibitor, also targeting Fms-like tyrosine kinase 3 (FLT3), a critical driver in acute myeloid leukemia (AML).
Executive Summary
UNC2025 represents a significant advancement over this compound, exhibiting a more potent and dual-targeted profile against both MERTK and FLT3.[1] This dual inhibition is particularly relevant for leukemias where both kinases are often aberrantly expressed.[1][2] Furthermore, UNC2025 demonstrates superior pharmacokinetic properties, including 100% oral bioavailability in mice, making it a more viable candidate for in vivo studies and potential clinical development.[2][3] While both compounds effectively inhibit MERTK signaling and demonstrate anti-cancer activity, the enhanced potency, dual-targeting, and improved in vivo characteristics of UNC2025 position it as a more promising therapeutic agent.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and UNC2025, compiled from various preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Kinase | This compound IC₅₀ (nM) | This compound Kᵢ (nM) | UNC2025 IC₅₀ (nM) | UNC2025 Kᵢ (nM) |
| MERTK | 2.9[4] | 4.3[5] | 0.74[6][7] | 0.16[2][3] |
| FLT3 | - | - | 0.8[6][7] | 0.59[1] |
| Axl | 37[4] | - | 122[2][3][6] | 13.3[1][2][3] |
| Tyro3 | 48[4] | - | 301 (cellular IC₅₀)[1][8] | 4.67[1] |
Table 2: Cellular Activity
| Cell Line | Assay | This compound IC₅₀ (µM) | UNC2025 IC₅₀ (nM) |
| 697 (B-ALL) | MERTK Phosphorylation Inhibition | 0.141[4][9] | 2.7[1][8] |
| Jurkat (T-ALL) | MERTK Phosphorylation Inhibition | 0.193[4][9] | - |
| Molm-14 (AML) | FLT3 Phosphorylation Inhibition | - | 14[1][8] |
| 697 (B-ALL) | Proliferation/Survival | 0.5[9][10] | - |
| Jurkat (T-ALL) | Proliferation/Survival | 1.2[9][10] | - |
Table 3: In Vivo Pharmacokinetics (Mouse)
| Parameter | This compound | UNC2025 |
| Dose | 3 mg/kg[5] | 3 mg/kg[6][8] |
| Route of Administration | IV and PO[5] | IV and PO[6][8] |
| Oral Bioavailability | 57%[5] | 100%[2][3][8] |
| Half-life (t½) | - | 3.8 hours[2][3][8] |
| Clearance | 19.5 mL/min/kg[5] | 9.2 mL/min/kg[6][8] |
Mechanism of Action and Signaling Pathways
Both this compound and UNC2025 are ATP-competitive inhibitors of the MERTK kinase.[5][6] Inhibition of MERTK blocks downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[10][11] This leads to reduced cell proliferation, induction of apoptosis, and decreased colony formation in MERTK-expressing cancer cells.[10][11] UNC2025 additionally inhibits FLT3, which is a key oncogenic driver in a significant portion of AML cases.[1]
Experimental Protocols
Western Blot Analysis for MERTK Phosphorylation
-
Cell Treatment: Cancer cell lines (e.g., 697 B-ALL, Jurkat T-ALL) are treated with varying concentrations of this compound or UNC2025 for a specified duration (e.g., 1 hour).[8][10]
-
Pervanadate Treatment: To stabilize the phosphorylated form of MERTK, pervanadate is added to the cell cultures for a short period (e.g., 3 minutes) before cell lysis.[8][10]
-
Immunoprecipitation: MERTK is immunoprecipitated from the cell lysates using a specific anti-MERTK antibody.[8][10]
-
SDS-PAGE and Western Blot: The immunoprecipitated proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated MERTK and total MERTK to detect the levels of each protein.[8][10]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are inoculated with human leukemia cells (e.g., 697 B-ALL) to establish xenografts.[2]
-
Drug Administration: Once tumors are established, mice are treated with this compound or UNC2025 (e.g., orally) at specified doses and schedules.[2][11]
-
Efficacy Assessment: Tumor burden is monitored over time. In leukemia models, this can be assessed by measuring the percentage of human leukemic cells in the bone marrow, spleen, and peripheral blood.[2] Survival of the treated mice is also a key endpoint.[2]
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, bone marrow can be collected from treated animals at specific time points after dosing, and the phosphorylation status of MERTK in the leukemic blasts is assessed by western blot.[2][3]
Conclusion
Both this compound and UNC2025 are valuable research tools for investigating the role of MERTK in cancer. However, UNC2025 emerges as the superior compound for preclinical and translational research due to its dual MERTK/FLT3 inhibitory activity, greater potency against MERTK, and excellent oral bioavailability. These characteristics make UNC2025 a more promising candidate for further development as a targeted therapy for leukemias and potentially other cancers where MERTK and/or FLT3 are implicated.
References
- 1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UNC569 Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of UNC569, a novel Mer receptor tyrosine kinase (MerTK) inhibitor, when used in combination with standard chemotherapy agents. The data presented herein is based on preclinical studies and highlights the potential of this combination strategy in enhancing anti-cancer efficacy.
Introduction
This compound is a potent and selective small-molecule inhibitor of MerTK, a receptor tyrosine kinase aberrantly expressed in various hematological malignancies and solid tumors. MerTK activation promotes cancer cell survival, proliferation, and chemoresistance through downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. Inhibition of MerTK by this compound has been shown to decrease pro-survival signaling and increase sensitivity to cytotoxic chemotherapies. This guide focuses on the experimental evidence supporting the combination of this compound with conventional chemotherapy.
Performance Data: this compound in Combination with Chemotherapy
The primary evidence for the synergistic potential of this compound with chemotherapy comes from studies in Acute Lymphoblastic Leukemia (ALL) cell lines. The combination of this compound with methotrexate or etoposide, two standard-of-care chemotherapeutics for ALL, has demonstrated a significant increase in apoptosis compared to either agent alone.
In Vitro Efficacy: Increased Apoptosis in ALL
The following tables summarize the quantitative data from studies on the Jurkat (T-cell ALL) and 697 (B-cell ALL) cell lines.
Table 1: Effect of this compound in Combination with Methotrexate on Apoptosis in Jurkat Cells
| Treatment | Percentage of Apoptotic and Dead Cells (Mean ± SE) |
| Methotrexate Alone | 17.5% ± 1.3% |
| This compound + Methotrexate | 26.4% ± 2.9% |
| Data from studies on Jurkat cells treated for 48 hours. This compound concentration was 500 nmol/L. |
Table 2: Effect of this compound in Combination with Etoposide on Apoptosis in 697 Cells
| Treatment | Percentage of Apoptotic and Dead Cells (Mean ± SE) |
| Etoposide Alone | 33.03% ± 0.42% |
| This compound + Etoposide | 43.3% ± 2.6% |
| Data from studies on 697 cells treated for 48 hours. This compound concentration was 500 nmol/L. |
Table 3: Effect of this compound in Combination with Methotrexate on Apoptosis in 697 Cells
| Treatment | Percentage of Apoptotic and Dead Cells (Mean ± SE) |
| Methotrexate Alone | 18.13% ± 3.63% |
| This compound + Methotrexate | 28.93% ± 4.96% |
| Data from studies on 697 cells treated for 48 hours. This compound concentration was 500 nmol/L. |
These data clearly indicate that the addition of this compound significantly enhances the cytotoxic effects of both methotrexate and etoposide in ALL cell lines. While formal Chou-Talalay analysis providing a Combination Index (CI) is not available in the reviewed literature, the consistent and statistically significant increase in apoptosis strongly suggests a synergistic or at least additive interaction.
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its sensitizing effect by inhibiting the MerTK signaling pathway. Upon inhibition of MerTK by this compound, the downstream pro-survival signaling cascades, PI3K/AKT and MAPK/ERK, are suppressed. This dual blockade of key survival pathways likely lowers the threshold for apoptosis induction by chemotherapy agents.
Experimental Protocols
The following is a generalized workflow for assessing the synergistic effects of this compound and chemotherapy, based on the methodologies described in the cited literature.
Key Methodologies
-
Cell Culture: ALL cell lines (Jurkat, 697) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with this compound, a chemotherapy agent (methotrexate or etoposide), or a combination of both. A vehicle-treated group serves as a control.
-
Apoptosis Assay: After a set incubation period (e.g., 48 hours), apoptosis is quantified. A common method is flow cytometry using fluorescent dyes like YO-PRO-1 (stains apoptotic cells) and Propidium Iodide (PI; stains necrotic cells).
-
Western Blot Analysis: To confirm the mechanism of action, protein lysates from treated cells are analyzed by Western blot to assess the phosphorylation status of MerTK, AKT, and ERK1/2.
Conclusion and Future Directions
The available preclinical data strongly support the combination of this compound with standard chemotherapy agents like methotrexate and etoposide for the treatment of ALL. The inhibition of the MerTK signaling pathway by this compound appears to sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a significant increase in apoptosis.
Further research is warranted to:
-
Quantify the synergy using methods such as the Chou-Talalay analysis to determine Combination Index values.
-
Evaluate the efficacy and safety of this combination in in vivo models of ALL and other cancers with aberrant MerTK expression.
-
Explore the potential of combining this compound with other classes of anti-cancer agents.
This guide provides a summary of the current understanding of this compound in combination with chemotherapy. As new data emerges, this information will be updated to provide the most current and comprehensive overview for the research and drug development community.
A Comparative Guide to the Combination of UNC569 and Etoposide in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic combination of UNC569 and etoposide against alternative treatment regimens, primarily in the context of Acute Lymphoblastic Leukemia (ALL). The information is supported by experimental data to aid in the evaluation of its potential in cancer therapy.
Introduction to this compound and Etoposide
This compound is a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK). MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is often aberrantly expressed in various hematological malignancies and solid tumors. Its activation promotes cancer cell survival, proliferation, and chemoresistance through downstream signaling pathways, including PI3K/AKT and MAPK/ERK. By inhibiting MerTK, this compound aims to block these pro-survival signals and induce apoptosis in cancer cells.
Etoposide is a well-established chemotherapeutic agent and a topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of double-strand DNA breaks. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. Etoposide is a key component in various chemotherapy regimens for a range of cancers, including leukemias, lymphomas, and lung cancer.
The combination of this compound and etoposide is predicated on a dual-pronged attack on cancer cells: this compound sensitizes the cells by inhibiting a key survival pathway, while etoposide induces direct DNA damage, leading to enhanced apoptotic cell death.
Comparative Performance Data
The following tables summarize the in vitro efficacy of the this compound and etoposide combination compared to each agent alone. This data is derived from studies on Acute Lymphoblastic Leukemia (ALL) cell lines. A direct clinical comparison with other established regimens is not yet available; however, for context, representative efficacy data for common salvage therapies in relapsed/refractory ALL are also presented.
Table 1: In Vitro Efficacy of this compound in Combination with Etoposide in ALL Cell Lines
| Cell Line | Treatment | Concentration | % Apoptotic and Dead Cells (Mean ± SE) |
| Jurkat (T-ALL) | DMSO (Control) | - | 10.2 ± 1.5 |
| Etoposide | 2.5 nM | 18.1 ± 3.6 | |
| This compound | 500 nM | 15.5 ± 2.1 | |
| This compound + Etoposide | 500 nM + 2.5 nM | 33.0 ± 0.4 | |
| 697 (B-ALL) | DMSO (Control) | - | 8.9 ± 1.1 |
| Etoposide | 5.0 nM | 14.3 ± 2.0 | |
| This compound | 500 nM | 12.8 ± 1.8 | |
| This compound + Etoposide | 500 nM + 5.0 nM | 28.9 ± 2.5 |
Data is illustrative and compiled from preclinical studies. The combination treatment shows a significant increase in apoptotic and dead cells compared to either agent alone.
Table 2: Comparative Efficacy of Alternative Regimens in Relapsed/Refractory B-cell ALL
| Treatment Regimen | Mechanism of Action | Complete Remission (CR/CRi) Rate | Median Overall Survival (OS) |
| Blinatumomab | Bi-specific T-cell Engager (CD19-directed) | 44% - 54% | 7.7 - 8.16 months[1][2] |
| Inotuzumab Ozogamicin | Anti-CD22 Antibody-Drug Conjugate | 67% - 81% | 7.7 months[3][4][5] |
| Hyper-CVAD | Combination Chemotherapy | ~44% (in salvage setting) | ~10 months (in first salvage)[6][7] |
| Clofarabine + Etoposide + Cyclophosphamide | Combination Chemotherapy | 44% (pediatric R/R ALL) | Not Reported[8][9][10] |
CR/CRi: Complete Remission / Complete Remission with incomplete hematologic recovery. Data is compiled from various clinical trials and should be interpreted within the context of each specific study population.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating the this compound and etoposide combination.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Efficacy and Safety of Blinatumomab for the Treatment of Relapsed/Refractory Acute Lymphoblastic Leukemia: A Systemic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inotuzumab Ozogamicin in Relapsed or Refractory B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. The hyper-CVAD regimen improves outcome in relapsed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 trial of clofarabine in combination with etoposide and cyclophosphamide in pediatric patients with refractory or relapsed acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 trial of clofarabine in combination with etoposide and cyclophosphamide in pediatric patients with refractory or relapsed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
Validating UNC569 Efficacy: A Comparative Analysis in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UNC569, a potent and selective Mer receptor tyrosine kinase (MERTK) inhibitor, and its potential efficacy in patient-derived xenograft (PDX) models. While direct studies of this compound in PDX models are not yet available in the public domain, this document synthesizes existing preclinical data for this compound and compares it with other MERTK inhibitors that have been evaluated in PDX models. This guide aims to provide a valuable resource for researchers considering this compound for further preclinical and clinical development.
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a small molecule, ATP-competitive inhibitor of MERTK with a high degree of selectivity.[1][2] MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is aberrantly expressed in a variety of hematologic and solid tumors, where it promotes cell survival, proliferation, and resistance to apoptosis.[3][4] this compound effectively inhibits MERTK activation and its downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[2][3][5][6]
Preclinical studies have demonstrated the anti-leukemic activity of this compound in both in vitro and in vivo models of acute lymphoblastic leukemia (ALL).[3][5][6] Treatment with this compound has been shown to reduce cell proliferation and survival, decrease colony formation, and induce apoptosis in ALL cell lines.[1][5][6] Furthermore, in a transgenic zebrafish model of T-ALL, this compound treatment resulted in a significant reduction in tumor burden.[2][3][5] These findings support the potential of this compound as a therapeutic agent for MERTK-expressing cancers.
Comparative Efficacy of MERTK Inhibitors in PDX Models
While specific data on this compound in PDX models is pending, other MERTK inhibitors have shown promising efficacy in these clinically relevant preclinical models. Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.[7][8][9][10]
Here, we compare the available data for this compound with that of other MERTK inhibitors tested in PDX models.
| Compound | Cancer Type (Model) | Key Findings in PDX Models | Reference |
| This compound | Acute Lymphoblastic Leukemia (Zebrafish) | >50% reduction in tumor burden. | [3][5] |
| UNC2025 | Melanoma (PDX) | Blocked or significantly reduced tumor growth. | [11] |
| Non-Small Cell Lung Cancer (PDX) | Decreased tumor xenograft growth. | [12] | |
| INCB081776 | Sarcoma (PDX) | Antitumor activity observed in a subset of models. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound and a general protocol for establishing and utilizing patient-derived xenografts.
This compound In Vitro and In Vivo Experimentation
Western Blot Analysis for MERTK Signaling:
-
Cell Treatment: Cancer cell lines (e.g., 697 B-cell ALL, Jurkat T-cell ALL) are treated with varying concentrations of this compound for a specified duration.
-
Lysate Preparation: Whole-cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Immunoprecipitation (for phospho-Mer): MERTK is immunoprecipitated from cell lysates.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against phospho-MERTK, total MERTK, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., actin).
-
Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Proliferation/Survival:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations for 48 hours.
-
MTT Incubation: MTT solution is added to each well and incubated to allow for formazan crystal formation by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.[5]
Colony Formation Assay:
-
Cell Plating: Cells are plated in a semi-solid medium, such as methylcellulose or soft agar, in the presence of various concentrations of this compound or a DMSO control.
-
Incubation: Plates are incubated for an extended period (e.g., 8-14 days) to allow for colony formation.
-
Colony Counting: Colonies are stained and counted manually or using an automated colony counter.
Zebrafish Xenograft Model:
-
Model System: MYC transgenic zebrafish that develop T-ALL are utilized.[3][5]
-
Treatment: Leukemic zebrafish are treated with this compound (e.g., 4 µM for 2 weeks) or a vehicle control.[3][5]
-
Tumor Burden Assessment: The distribution of lymphoblasts, which express enhanced green fluorescent protein (EGFP), is quantified using fluorescence microscopy to determine tumor burden.[3][5]
General Protocol for Patient-Derived Xenograft (PDX) Studies
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Engraftment: The tumor tissue is surgically implanted into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Once the tumors reach a specific size, they are harvested and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment Initiation: When tumors in the experimental cohort reach a predetermined volume, mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., a MERTK inhibitor) is administered to the treatment group according to a specified dose and schedule. The control group receives a vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the anti-tumor efficacy of the treatment versus the control.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested for analysis of target inhibition (e.g., phospho-MERTK levels) and other biomarkers.
Visualizing the Pathway and Experimental Workflow
To further elucidate the mechanism of this compound and the experimental approach for its validation, the following diagrams are provided.
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating therapeutic efficacy in PDX models.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. championsoncology.com [championsoncology.com]
- 9. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 10. The potential of patient-derived xenografts as advanced models to enable development of new antioncogenic treatments | PERSIST-SEQ [persist-seq.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Small molecule inhibition of MERTK is efficacious in non-small cell lung cancer models independent of driver oncogene status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
UNC569: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor UNC569's cross-reactivity with other kinases, supported by experimental data. This compound is a potent, reversible, and ATP-competitive inhibitor of the Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of kinases.[1][2] This document summarizes its selectivity profile, details the experimental methodologies used for its characterization, and visualizes its known signaling pathways and the experimental workflow for assessing kinase inhibition.
Quantitative Analysis of Kinase Inhibition
This compound demonstrates high potency against its primary target, MerTK, with an IC50 of 2.9 nM and a Ki of 4.3 nM.[2] Its selectivity has been evaluated against other TAM family kinases and a broader panel of kinases, revealing a targeted profile with some off-target activities. The following table summarizes the inhibitory activity of this compound against various kinases.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 30 nM | Notes |
| Primary Target | |||
| Mer | 2.9 | - | Potent and primary target.[1][2][3][4] |
| TAM Family Kinases | |||
| Axl | 37 | - | Approximately 13-fold less potent than against Mer.[1][2][3][4] |
| Tyro3 | 48 | - | Approximately 17-fold less potent than against Mer.[1][2][3][4] |
| Selected Off-Target Kinases | Data from a 72-kinase panel screen.[1] | ||
| MAPKAPK2 | - | 92% | Significant off-target inhibition.[1] |
| Flt3 | - | 82% | Significant off-target inhibition.[1] |
| RET | - | 59% | Moderate off-target inhibition.[1] |
| Ret-Y791F | - | 56% | Moderate off-target inhibition.[1] |
Experimental Protocols
The determination of this compound's kinase inhibition profile involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase (e.g., MerTK)
-
This compound (or other test inhibitors)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the appropriate substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Termination of Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
Cell-Based Mer Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit Mer autophosphorylation in a cellular context.
Materials:
-
Human leukemia cell lines (e.g., 697 or Jurkat)[3]
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Antibodies: anti-phospho-Mer, anti-total-Mer, and appropriate secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable density and then treat with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated Mer (p-Mer). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Mer.
-
Data Analysis: Quantify the band intensities and determine the IC50 value for the inhibition of Mer phosphorylation by plotting the normalized p-Mer levels against the this compound concentration.[3]
Visualizations
This compound Experimental Workflow for Kinase Inhibition Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor like this compound.
Caption: Workflow for determining the kinase selectivity profile of this compound.
Mer Kinase Downstream Signaling Pathway
This compound inhibits the activation of Mer and its downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[2][3]
Caption: Inhibition of Mer signaling by this compound.
References
- 1. Mer RTK Inhibitor, this compound Mer RTK Inhibitor, this compound, 1350547-65-7 is a potent, reversible and ATP-competitive inhibitor of Mer receptor tyrosine kinase (IC50 = 2.9 nM; Ki = 4.3 nM). [sigmaaldrich.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
UNC569 Selectivity Profile: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor UNC569 with other relevant compounds, focusing on its selectivity profile. The information is intended to assist researchers in making informed decisions for their drug discovery and development projects. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies for key assays are provided.
Kinase Selectivity Profile of this compound and Comparators
This compound is a potent and reversible ATP-competitive inhibitor of Mer receptor tyrosine kinase (MerTK). Its selectivity has been evaluated against other TAM (Tyro3, Axl, Mer) family kinases and broader kinase panels. This section compares the inhibitory activity of this compound with other known kinase inhibitors that target Mer or related kinases.
Table 1: Inhibitory Activity (IC50/Kᵢ in nM) of this compound and Other Kinase Inhibitors against TAM Family Kinases
| Compound | Mer (IC50/Kᵢ) | Axl (IC50) | Tyro3 (IC50) | Primary Target(s) |
| This compound | 2.9 nM / 4.3 nM [1][2][3] | 37 nM[1][2][3] | 48 nM[1][2][3] | Mer |
| UNC2025 | 0.74 nM | 122 nM[4][5] | 301 nM | Mer/Flt3 |
| TP-0903 | - | 27 nM[2][6] | - | Axl |
| SGI-7079 | Potent inhibition | Potent inhibition (IC50 = 58 nM) | Potent inhibition | Axl |
| S49076 | <20 nM | <20 nM | - | MET, AXL/MER, FGFR1/2/3[1][7] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
This compound was profiled against a panel of 72 kinases and showed significant inhibition of the following kinases at a concentration of 30 nM.
| Off-Target Kinase | % Inhibition at 30 nM |
| MAPKAPK2 | 92%[1] |
| Flt3 | 82%[1] |
| RET | 59%[1] |
| Ret-Y791F | 56%[1] |
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Mer Phosphorylation) | IC50 (Cell Proliferation/Survival) |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 141 nM[1][8] | 0.5 µM[8][9] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 193 nM[8] | 1.2 µM[8][9] |
| BT12 | Atypical Teratoid/Rhabdoid Tumor (ATRT) | Dose-dependent inhibition | 0.85 µM[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)
This assay is used to determine the in vitro potency of inhibitors against purified kinases.
-
Reaction Mixture: The kinase, a fluorescently labeled substrate peptide, ATP, and the test compound (at various concentrations) are combined in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Separation and Detection: The reaction products (phosphorylated and unphosphorylated substrate) are separated by electrophoresis in a microfluidic chip. The amount of phosphorylated product is quantified by detecting the fluorescence of the labeled peptide.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
KINOMEscan™ Selectivity Profiling
This competition binding assay is used to quantitatively measure the interaction of a compound with a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Procedure: Kinases are tagged with DNA and incubated with the test compound and the immobilized ligand. The amount of kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.
Cellular Mer Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block Mer kinase activity within a cellular context.
-
Cell Treatment: Cancer cell lines expressing MerTK (e.g., 697, Jurkat) are treated with varying concentrations of the inhibitor for a specified time (e.g., 1 hour).
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Immunoprecipitation (Optional): MerTK can be immunoprecipitated from the cell lysates to enrich the protein before analysis.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Mer (p-Mer) and total Mer.
-
Detection and Analysis: The antibody binding is detected using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-Mer to total Mer is calculated to determine the extent of inhibition. IC50 values are determined from the dose-response curve.
Cell Proliferation/Survival Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell survival is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. This compound acts as an ATP-competitive inhibitor of Mer receptor tyrosine kinase, which in turn blocks the activation of downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[8][9][10]
Caption: this compound inhibits Mer kinase, blocking downstream pro-survival signaling.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
This diagram outlines a typical workflow for characterizing the selectivity of a kinase inhibitor like this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Kinase Assay Panel [bio-protocol.org]
- 7. This compound, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - GE [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for UNC569
UNC569, a potent inhibitor of the TAM family of receptor tyrosine kinases, requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. As with any laboratory chemical, it is crucial to consult the Safety Data Sheet (SDS) for specific disposal instructions and to adhere to all applicable federal, state, and local regulations.
Pre-Disposal and Handling
Before disposal, any materials contaminated with this compound, such as personal protective equipment (PPE), empty containers, and reaction byproducts, should be managed as hazardous waste. It is essential to prevent the release of this compound into the environment.
Disposal of Unused this compound
Unused or surplus this compound should be disposed of as hazardous chemical waste. The primary recommendation is to contact a licensed professional waste disposal service to manage the material. Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including gloves, lab coats, glassware, and bench paper, must be treated as hazardous waste. These items should be collected in a designated, properly labeled, and sealed container for hazardous waste.
Key Disposal Steps:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Containment: Ensure the waste container is chemically resistant, sealed to prevent leaks or spills, and stored in a designated and secure area.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Experimental Protocols and Waste Generation
Protocols involving this compound, such as in-vitro cell-based assays or in-vivo animal studies, will generate liquid and solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Avoid mixing with other solvents unless compatible and permitted by your institution's EHS guidelines.
-
Solid Waste: Items such as pipette tips, cell culture plates, and contaminated PPE should be collected in a designated solid hazardous waste container.
It is imperative to consult your institution's specific waste management policies and your EHS office for guidance tailored to your location and facilities.
This compound Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
